VU0359595
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVNNLRZCJAYTQ-ORYQWCPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of VU0359595: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0359595, also known as ML-270 and CID-53361951, is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1). Its mechanism of action centers on the direct inhibition of PLD1 enzymatic activity, thereby blocking the hydrolysis of phosphatidylcholine (PC) into the second messenger phosphatidic acid (PA). This interruption of PA production has significant downstream consequences on a multitude of cellular signaling pathways implicated in cancer, neurodegenerative disorders, and inflammatory diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological properties, effects on key signaling pathways, and detailed experimental protocols for its characterization.
Introduction to this compound and its Primary Target: PLD1
Phospholipase D (PLD) enzymes are a superfamily of lipases that play a crucial role in cellular signaling. The two primary mammalian isoforms, PLD1 and PLD2, catalyze the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to generate phosphatidic acid (PA) and choline[1][2]. PA is a critical lipid second messenger that modulates the activity of numerous downstream effector proteins, thereby influencing a wide array of cellular processes including cell proliferation, survival, membrane trafficking, and cytoskeletal organization[1][2][3].
This compound has emerged as a critical pharmacological tool for elucidating the specific roles of PLD1. It is a potent and selective inhibitor of PLD1, with an IC50 of 3.7 nM[4]. A key feature of this compound is its remarkable selectivity, exhibiting over 1700-fold greater potency for PLD1 compared to PLD2 (IC50 of 6.4 μM)[3][4]. This high degree of selectivity allows for the precise dissection of PLD1-mediated signaling events.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the inhibitory activity of this compound against PLD isoforms.
| Parameter | Value | Target | Notes |
| IC50 | 3.7 nM | PLD1 | In vitro enzymatic assay. |
| IC50 | 6.4 µM | PLD2 | Demonstrates >1700-fold selectivity for PLD1. |
Core Mechanism of Action: Inhibition of PA Production
The fundamental mechanism of action of this compound is the direct inhibition of the catalytic activity of PLD1. By binding to the enzyme, this compound prevents the hydrolysis of PC to PA.
Figure 1: The direct inhibitory action of this compound on PLD1, preventing the conversion of Phosphatidylcholine (PC) to Phosphatidic Acid (PA) and Choline.
Downstream Signaling Consequences of PLD1 Inhibition
The reduction in PA levels following this compound treatment has profound effects on downstream signaling pathways that are critically dependent on this lipid messenger. Notably, the mTOR and NF-κB pathways are significantly impacted.
Inhibition of the mTOR/NF-κB Pathway
In multiple myeloma cells, the inhibition of PLD1 by this compound has been shown to potentiate the antitumor effects of the proteasome inhibitor bortezomib. This synergistic effect is mediated through the inhibition of the mTOR and NF-κB signaling pathways[5]. PA is a known activator of mTOR, and its reduction leads to decreased mTOR activity. This, in turn, can suppress the activation of NF-κB, a key transcription factor involved in cell survival and proliferation.
Figure 2: Signaling pathway illustrating how this compound-mediated inhibition of PLD1 leads to the suppression of the pro-survival mTOR/NF-κB pathway.
Modulation of Autophagy and Cellular Stress Responses
This compound has been observed to modulate autophagy in lipopolysaccharide (LPS)-induced retinal pigment epithelium (RPE) cells[3][4]. The precise mechanism by which PLD1 inhibition affects autophagy is complex, as PA can have both pro- and anti-autophagic roles depending on the cellular context. In combination with bortezomib, this compound has also been shown to induce mitochondrial dysfunction in cancer cells, suggesting an increase in cellular stress that can contribute to apoptosis[6].
Experimental Protocols
In Vitro PLD1 Enzymatic Assay
This protocol outlines a general method for determining the IC50 of this compound against PLD1.
Figure 3: A generalized workflow for determining the in vitro enzymatic inhibition of PLD1 by this compound.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA). Reconstitute purified recombinant human PLD1 enzyme in the assay buffer. Prepare a substrate solution containing a fluorescently labeled phosphatidylcholine analog.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for the dose-response curve.
-
Incubation: In a microplate, add the PLD1 enzyme to each well, followed by the addition of the various concentrations of this compound or vehicle control (DMSO). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The rate of product formation is proportional to the enzyme activity.
-
Data Analysis: For each this compound concentration, calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular PLD Activity Assay
This protocol describes a method to measure the effect of this compound on PLD activity in cultured cells.
Methodology:
-
Cell Culture and Labeling: Culture cells of interest (e.g., astroglial cells) to near confluency. Label the cells with a radioactive precursor, such as [3H]-palmitic acid, to incorporate the label into cellular phospholipids.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
PLD Stimulation: Stimulate the cells with a known PLD activator (e.g., a mitogen like FCS/IGF-1) in the presence of a primary alcohol (e.g., 1-butanol). PLD will catalyze a transphosphatidylation reaction, producing a radiolabeled phosphatidylalcohol (e.g., [3H]-phosphatidylbutanol), which is a specific product of PLD activity.
-
Lipid Extraction: Terminate the reaction and extract the total cellular lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Lipid Separation and Quantification: Separate the extracted lipids by thin-layer chromatography (TLC). Scrape the spots corresponding to the phosphatidylalcohol and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Normalize the radioactivity of the phosphatidylalcohol to the total radioactivity in the lipid extract. Calculate the percentage of inhibition of PLD activity at each this compound concentration relative to the stimulated vehicle control.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the physiological and pathological roles of PLD1. Its mechanism of action, centered on the direct inhibition of PLD1 and the subsequent reduction of phosphatidic acid production, has significant implications for a variety of cellular signaling pathways. The detailed understanding of its mechanism and the availability of robust experimental protocols are essential for its effective application in basic research and drug development. The continued study of this compound and other PLD1 inhibitors holds promise for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to VU0359595: A Potent and Selective PLD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0359595, also identified as CID-53361951 and ML-270, is a highly potent and selective small molecule inhibitor of Phospholipase D1 (PLD1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its role in relevant signaling pathways. The high selectivity of this compound for PLD1 over PLD2 makes it an invaluable tool for elucidating the specific functions of PLD1 in various cellular processes and a potential starting point for the development of therapeutics targeting PLD1-mediated pathologies, such as cancer, diabetes, and neurodegenerative diseases.[1][2][3]
Core Compound Properties
This compound is a well-characterized inhibitor of PLD1, an enzyme responsible for hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[4][5]
Mechanism of Action
This compound functions as a selective inhibitor of PLD1.[1][2] Preliminary evidence suggests that it does not compete with the substrate at the catalytic site but instead binds to an allosteric site on the enzyme, thereby inhibiting its activity.[4][5] This allosteric inhibition mechanism contributes to its high selectivity.
Selectivity and Potency
This compound exhibits exceptional selectivity for PLD1 over its isoform, PLD2. It has been reported to be over 1700-fold more selective for PLD1.[1][2]
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Selectivity (over PLD2) |
| PLD1 | 3.7[1][3] | >1700-fold[1][2] |
| PLD2 | 6400[1][3] | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PLD1 Activity Assay (Radiometric)
This protocol describes the determination of PLD1 inhibitory activity by measuring the release of radiolabeled choline (B1196258) from phosphatidylcholine.
Materials:
-
Purified recombinant human PLD1 enzyme
-
[³H]-phosphatidylcholine (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer and [³H]-phosphatidylcholine.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PLD1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., chloroform/methanol mixture).
-
Separate the aqueous phase containing the released [³H]-choline from the organic phase.
-
Add the aqueous phase to a scintillation cocktail.
-
Quantify the amount of [³H]-choline using a scintillation counter.
-
Calculate the percentage of PLD1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol details the assessment of this compound's effect on the proliferation of MDA-MB-231 human breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Signaling Pathways and Experimental Workflows
PLD1-mTOR Signaling Pathway
PLD1 is a key upstream regulator of the mTOR (mammalian target of rapamycin) signaling pathway, a central controller of cell growth, proliferation, and survival. PLD1-generated phosphatidic acid (PA) can directly bind to and activate mTOR. Inhibition of PLD1 by this compound is therefore expected to downregulate mTOR signaling.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the characterization of a selective PLD1 inhibitor like this compound.
Conclusion
This compound is a powerful research tool for investigating the specific roles of PLD1 in health and disease. Its high potency and selectivity, coupled with a growing body of literature on its cellular effects, make it an invaluable asset for researchers in academia and the pharmaceutical industry. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of PLD1 inhibition.
References
Quantitative Selectivity Profile
An In-Depth Technical Guide to the PLD1 Selectivity of VU0359595
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and highly selective Phospholipase D1 (PLD1) inhibitor, this compound. Also known as CID-53361951 or ML-270, this small molecule has become a critical tool for investigating the specific roles of PLD1 in cellular signaling and disease. This document details its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
This compound emerged from a diversity-oriented synthesis program designed to create isoform-selective PLD inhibitors based on the halopemide (B1672926) scaffold.[1] The result is a compound with a profound preference for PLD1 over its closely related isoform, PLD2. This high degree of selectivity is crucial for dissecting the distinct physiological and pathological functions of PLD1.
The inhibitory potency of this compound has been quantified using both biochemical assays with purified enzymes and cell-based functional assays. The data consistently demonstrates a significant therapeutic window for selective PLD1 inhibition.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target | Assay Type | IC₅₀ Value | Selectivity (PLD2/PLD1) | Reference |
|---|---|---|---|---|
| PLD1 | Biochemical | 3.7 nM | >1700-fold | [2] |
| PLD2 | Biochemical | 6.4 µM | - |[2] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Core Signaling Pathway
Phospholipase D enzymes are critical signaling hubs that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] PA is a key signaling molecule that can be further metabolized and is known to regulate a multitude of cellular processes, including membrane trafficking, cytoskeletal dynamics, cell proliferation, and survival.[1][3] this compound exerts its effect by directly inhibiting the catalytic activity of PLD1, thereby reducing the production of PA.
References
The Discovery and Synthesis of VU0359595: A Potent and Selective PLD1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
VU0359595, also known as CID-53361951 and ML-270, has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of phospholipase D1 (PLD1). This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is a potent and highly selective inhibitor of PLD1, with a reported IC50 of 3.7 nM and over 1700-fold selectivity against the PLD2 isoform.[1] This document details the synthetic route, experimental protocols for its characterization, and a summary of its key biological activities, providing a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction to Phospholipase D1 (PLD1)
Phospholipase D (PLD) is a superfamily of enzymes that catalyze the hydrolysis of phospholipids (B1166683) to generate phosphatidic acid (PA), a crucial lipid second messenger, and a free headgroup. In mammals, two primary isoforms, PLD1 and PLD2, have been identified. These isoforms are involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal reorganization, cell proliferation, and survival.[2] Dysregulation of PLD activity, particularly PLD1, has been implicated in various diseases, including cancer, neurodegenerative disorders, and diabetes, making it an attractive target for therapeutic intervention.[1][2] The development of isoform-specific inhibitors is crucial for dissecting the distinct roles of PLD1 and PLD2 and for validating them as therapeutic targets.
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery effort that began with a high-throughput screening campaign to identify novel inhibitors of PLD. This was followed by a diversity-oriented synthesis (DOS) approach, which allowed for the rapid generation of a large and structurally diverse library of compounds based on a common chemical scaffold.
The initial lead compound, halopemide, a known antipsychotic agent with PLD inhibitory activity, served as the starting point for the optimization process. Through iterative rounds of chemical synthesis and structure-activity relationship (SAR) studies, researchers at the Vanderbilt University Center for Neuroscience Drug Discovery developed a series of potent and selective PLD1 inhibitors. This effort culminated in the identification of this compound, which exhibited exceptional potency and selectivity for PLD1 over PLD2.[3]
Below is a logical workflow diagram illustrating the key phases of the discovery process.
Caption: A simplified workflow for the discovery of this compound.
Chemical Synthesis of this compound
The chemical synthesis of this compound (N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide) is a multi-step process. A generalized synthetic scheme is presented below. The detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are critical for successful synthesis and are based on established chemical literature.
Caption: A generalized synthetic scheme for this compound.
Experimental Protocol: Synthesis of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide (this compound)
Note: This is a generalized protocol based on typical organic synthesis procedures. For precise, step-by-step instructions, it is imperative to consult the primary literature, specifically Lewis JA, et al. Bioorg Med Chem Lett. 2009;19(7):1916-20.
-
Synthesis of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core: This is typically achieved through a multi-step synthesis starting from commercially available materials.
-
Alkylation: The core scaffold is alkylated with a protected aminoethyl group, such as tert-butyl (2-bromoethyl)carbamate, in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF).
-
Deprotection: The Boc protecting group is removed from the aminoethyl side chain using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the free amine.
-
Amide Coupling: The resulting amine is coupled with [1,1'-biphenyl]-4-carbonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an aprotic solvent (e.g., DCM or THF).
-
Purification: The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel to afford this compound as a solid.
Biological Activity and Characterization
This compound has been extensively characterized for its inhibitory activity against PLD1 and PLD2 using both in vitro and cellular assays.
Quantitative Data
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 3.7 nM | Human PLD1 (in vitro) | [1] |
| IC50 | 6.4 µM | Human PLD2 (in vitro) | [1] |
| Selectivity | >1700-fold | PLD1 vs. PLD2 | [1] |
Experimental Protocols
This assay measures the direct inhibitory effect of this compound on purified PLD1 enzyme activity.
-
Enzyme and Substrate Preparation: Recombinant human PLD1 is used. The substrate, phosphatidylcholine (PC), is often radiolabeled (e.g., with [3H]choline) or fluorescently tagged to enable detection of the product.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the PLD1 enzyme, the PC substrate, and a primary alcohol (e.g., ethanol (B145695) or butanol). In the presence of a primary alcohol, PLD catalyzes a transphosphatidylation reaction, producing a phosphatidylalcohol, which is a stable and easily quantifiable product.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Product Quantification: The reaction is stopped, and the radiolabeled or fluorescent phosphatidylalcohol product is separated from the unreacted substrate, typically by thin-layer chromatography (TLC) or liquid-liquid extraction, followed by quantification using liquid scintillation counting or fluorescence measurement.
-
Data Analysis: The IC50 value is determined by plotting the percent inhibition of PLD1 activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This assay measures the ability of this compound to inhibit PLD1 activity within a cellular context.
-
Cell Culture and Labeling: A suitable cell line (e.g., HEK293 cells overexpressing PLD1) is cultured and pre-labeled with a radiolabeled fatty acid (e.g., [3H]oleic acid), which is incorporated into the cellular phospholipids, including PC.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound.
-
PLD Stimulation: PLD1 activity is stimulated using a known agonist, such as phorbol (B1677699) 12-myristate 13-acetate (PMA). The stimulation is carried out in the presence of a primary alcohol (e.g., 1-butanol) to promote the formation of phosphatidylbutanol.
-
Lipid Extraction: The reaction is stopped, and total cellular lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
Product Quantification: The radiolabeled phosphatidylbutanol is separated from other lipids by TLC and quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated as described for the in vitro assay.
PLD1 Signaling Pathway
This compound, by inhibiting PLD1, modulates the downstream signaling pathways mediated by phosphatidic acid. The diagram below illustrates a simplified representation of the PLD1 signaling cascade.
Caption: Overview of the PLD1 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a landmark achievement in the development of selective PLD inhibitors. Its high potency and isoform selectivity make it an indispensable tool for elucidating the specific functions of PLD1 in health and disease. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological characterization, serving as a valuable resource for the scientific community. The continued use of this compound and the development of next-generation PLD1 inhibitors hold great promise for advancing our understanding of PLD biology and for the potential development of novel therapeutics.
References
The Role of VU0359595 in Cell Signaling: A Technical Guide
Introduction
VU0359595 is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme that plays a pivotal role in a myriad of cellular signaling pathways. By catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA), PLD1 is implicated in diverse cellular processes, including proliferation, apoptosis, autophagy, and inflammation. The high selectivity of this compound for PLD1 over its isoform PLD2 makes it an invaluable tool for elucidating the specific functions of PLD1 in these pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling cascades, and detailed protocols for its application in cell-based assays.
Mechanism of Action and Specificity
This compound acts as a pharmacological inhibitor of PLD1 with a reported IC50 of 3.7 nM.[1] It exhibits remarkable selectivity, being over 1700-fold more potent against PLD1 than PLD2, which has an IC50 of 6.4 µM for this compound.[1] This high degree of selectivity allows for the precise dissection of PLD1-mediated signaling events without the confounding effects of PLD2 inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on various cellular processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity (over PLD2) | Reference |
| PLD1 | 3.7 nM | >1700-fold | [1] |
| PLD2 | 6.4 µM | - | [1] |
Table 2: Cellular Effects of this compound in a Multiple Myeloma Model (in combination with Bortezomib)
| Cell Lines | Treatment | Effect on Cell Proliferation | Effect on Apoptosis | Reference |
| U266 and H929 | This compound + Bortezomib (B1684674) | Enhanced growth inhibition | Strengthened bortezomib-induced apoptosis | [2] |
Table 3: Cellular Effects of this compound in Retinal Pigment Epithelium (RPE) Cells
| Cell Lines | Condition | This compound Concentration | Effect | Reference |
| ARPE-19 and D407 | High Glucose (33 mM) | 0.15 µM | Partially reduces [3H]-phosphatidylethanol generation | [1] |
| D407 and ARPE-19 | LPS (10 µg/ml) | 5 µM | Modulates the autophagic process | [1] |
Table 4: Effect of this compound on Astroglial Cell Proliferation
| Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Primary mouse astrocytes | Basal | 5, 50, 500, 5000 nM | Inhibits proliferation | [1] |
| Primary mouse astrocytes | FCS/IGF-1 | 5, 50, 500, 5000 nM | Inhibits stimulated proliferation | [1] |
Key Signaling Pathways Modulated by this compound
This compound-mediated inhibition of PLD1 has been shown to impact several critical signaling pathways, most notably the mTOR/NF-κB and ERK1/2 pathways.
The mTOR/NF-κB Signaling Pathway in Multiple Myeloma
In multiple myeloma cells, PLD1 is highly expressed. While this compound alone does not significantly affect the proliferation and apoptosis of these cells, it potentiates the anti-tumor effects of the proteasome inhibitor bortezomib.[2] This synergistic effect is achieved through the suppression of the mTOR/NF-κB signaling pathway.[2] The inhibition of PLD1 by this compound enhances bortezomib-induced apoptosis by activating caspases-3, -8, and -9, and downregulating the anti-apoptotic protein BCL-2.[2]
The ERK1/2 Signaling Pathway in Retinal Pigment Epithelium Cells
In retinal pigment epithelium (RPE) cells exposed to high glucose, a model for diabetic retinopathy, PLD1 activation leads to the downstream activation of the ERK1/2 signaling pathway and nuclear factor kappa B (NF-κB). This cascade results in the expression of pro-inflammatory interleukins and COX-2, ultimately reducing cell viability. The use of this compound demonstrated that ERK1/2 and NF-κB activation are downstream events of PLD1. Inhibition of PLD1 with this compound prevents the loss of cell viability induced by high glucose.
Autophagy Modulation in Retinal Pigment Epithelium Cells
This compound has also been shown to modulate the autophagic process in RPE cells subjected to inflammatory stress by lipopolysaccharide (LPS).[1] The precise mechanism of this modulation is an area of ongoing research, but it highlights the role of PLD1 in cellular stress responses.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)
This protocol is adapted from the study by Wang et al. (2020) on multiple myeloma cell lines.[2]
1. Cell Culture and Seeding:
- Culture U266 and H929 multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
2. Drug Treatment:
- Prepare stock solutions of this compound and bortezomib in DMSO.
- Treat the cells with varying concentrations of this compound, bortezomib, or a combination of both. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).
- Incubate the plates for 24, 48, or 72 hours.
3. CCK-8 Assay:
- Add 10 µL of CCK-8 solution to each well.
- Incubate the plates for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Calculate the cell proliferation inhibition rate as: [1 - (OD_treated / OD_control)] x 100%.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Culture U266/H929 cells"];
seeding [label="Seed cells in 96-well plates"];
treatment [label="Treat with this compound +/- Bortezomib"];
incubation [label="Incubate for 24-72h"];
add_cck8 [label="Add CCK-8 solution"];
incubation2 [label="Incubate for 2-4h"];
read_absorbance [label="Measure absorbance at 450 nm"];
analysis [label="Calculate proliferation inhibition"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> seeding;
seeding -> treatment;
treatment -> incubation;
incubation -> add_cck8;
add_cck8 -> incubation2;
incubation2 -> read_absorbance;
read_absorbance -> analysis;
analysis -> end;
}
Workflow for assessing cell proliferation using the CCK-8 assay.
Protocol 2: Apoptosis Analysis by Annexin V-PI Staining
This protocol is also based on the study by Wang et al. (2020).
[2]
1. Cell Culture and Treatment:
* Culture and treat U266 and H929 cells as described in Protocol 1.
2. Cell Harvesting and Staining:
* After the treatment period, harvest the cells by centrifugation.
* Wash the cells twice with cold phosphate-buffered saline (PBS).
* Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
* Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
* Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
* Gently vortex the cells and incubate for15 minutes at room temperature in the dark.
3. Flow Cytometry:
* Add 400 µL of 1X Binding Buffer to each tube.
* Analyze the cells by flow cytometry within 1 hour.
4. Data Analysis:
* Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Protocol 3: Western Blot Analysis
This is a general protocol that can be adapted for analyzing protein expression changes induced by this compound treatment.
1. Cell Lysis:
* After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
* Incubate on ice for30 minutes, then centrifuge at 14,000 x g for15 minutes at 4°C.
* Collect the supernatant containing the protein lysate.
2. Protein Quantification:
* Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
* Denature equal amounts of protein by boiling in Laemmli sample buffer.
* Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
* Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
* Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for1 hour at room temperature.
* Incubate the membrane with primary antibodies (e.g., anti-p-mTOR, anti-p-IκBα, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
* Wash the membrane three times with TBST.
* Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for1 hour at room temperature.
* Wash the membrane three times with TBST.
5. Detection:
* Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound is a powerful and selective tool for investigating the cellular functions of PLD1. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation makes it a valuable compound for research in oncology, neurobiology, and inflammatory diseases. The detailed protocols provided inthis guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting PLD1 signaling. As our understanding of the intricate roles of PLD1 continues to grow, so too will the applications of selective inhibitors like this compound in advancing our knowledge of cell signaling and developing novel therapeutic strategies.
References
- 1. Role of phospholipases D1 and 2 in astroglial proliferation: effects of specific inhibitors and genetic deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of PLD1 potentiates the antitumor effects of bortezomib in multiple myeloma cells by inhibiting the mTOR/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of VU0359595: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective small-molecule inhibitor of Phospholipase D1 (PLD1), a critical enzyme in cellular signaling pathways. Its remarkable selectivity for PLD1 over its isoform, PLD2, makes it an invaluable tool for dissecting the specific roles of PLD1 in various physiological and pathological processes. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and its impact on key signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PLD1.[1] PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a crucial lipid second messenger, and choline. PA is involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[1] By inhibiting PLD1, this compound effectively reduces the production of PA, thereby modulating these downstream signaling events. Preliminary evidence suggests that this compound may bind to an allosteric site on the PLD1 enzyme, rather than the catalytic site, to induce its inhibitory effect.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro activity of this compound against PLD isoforms and its effects in various cellular assays.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| IC50 | 3.7 nM | Recombinant human PLD1 | in vitro enzymatic assay | [2] |
| IC50 | 6.4 µM | Recombinant human PLD2 | in vitro enzymatic assay | [2] |
| Selectivity | >1700-fold | hPLD1 vs. hPLD2 | in vitro enzymatic assay | [2] |
Table 1: In Vitro Inhibitory Activity of this compound against PLD1 and PLD2. This table highlights the potent and selective inhibition of PLD1 by this compound.
| Cell Line | Assay | Effect | Concentration | Reference |
| Astroglial cells | Cell Proliferation | Inhibition of basal and FCS/IGF-1 stimulated proliferation | 5, 50, 500, 5000 nM | [2] |
| Astrocytes | PLD Activity | Reduction of mitogen-stimulated PLD activity | 5, 50, 500 nM | [2] |
| Retinal Pigment Epithelium (RPE) cells | PLD Activity | Partial reduction of high glucose-induced [³H]-phosphatidylethanol generation | 0.15 µM | [2] |
| D407 cells | Cell Viability | Prevention of LPS-induced loss in cell viability | Not specified | [1] |
| RPE cells | Autophagy | Modulation of LPS-induced autophagy | 5 µM | [2] |
| A549 cells | Fungal Internalization | Blockade of gliotoxin-induced A. fumigatus internalization | 2 nM | [2] |
| U266 and H929 (Multiple Myeloma) | Apoptosis | Promotion of apoptosis (in conjunction with bortezomib) | Not specified | [3] |
Table 2: Cellular Activities of this compound. This table summarizes the diverse biological effects of this compound in various cell-based assays.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently performed to characterize the biological activity of this compound.
In Vitro PLD1 Enzymatic Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on purified PLD1 enzyme.
Materials:
-
Recombinant human PLD1 enzyme
-
Phosphatidylcholine (PC) substrate
-
[³H]-n-butanol
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PC substrate, and [³H]-n-butanol.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the recombinant PLD1 enzyme.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of ice-cold chloroform:methanol (1:2 v/v).
-
Separate the organic and aqueous phases by centrifugation.
-
Transfer an aliquot of the upper aqueous phase, containing the [³H]-phosphatidylbutanol product, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PLD1 inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., A549, D407)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treat the cells with a serial dilution of this compound (and a vehicle control) in fresh culture medium.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan (B1609692) crystals.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Autophagy Flux Assay (LC3-II Western Blot)
This protocol measures the effect of this compound on autophagic flux by monitoring the levels of the autophagosome marker, LC3-II.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with this compound (and vehicle control) for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of the wells.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).[5]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
Signaling Pathways and Logical Relationships
This compound, through its inhibition of PLD1, impacts several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
Caption: Inhibition of PLD1-mediated cell proliferation signaling by this compound.
Caption: Modulation of autophagy and cell survival by this compound via PLD1 inhibition.
Caption: Workflow for determining the in vitro inhibitory activity of this compound on PLD1.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the multifaceted roles of PLD1. Its high potency and isoform selectivity enable researchers to delineate the specific contributions of PLD1 to cellular signaling in a variety of contexts, from fundamental cell biology to disease models. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the effective utilization of this compound in research and drug development endeavors. As our understanding of PLD1 signaling continues to evolve, this compound will undoubtedly remain a cornerstone for future discoveries in this field.
References
VU0359595: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0359595 is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a myriad of cellular processes and pathological conditions. This technical guide provides a comprehensive overview of the pharmacology and currently available toxicological information for this compound. It is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of PLD1 inhibition. This document summarizes key quantitative data, outlines experimental methodologies derived from published literature, and visualizes relevant biological pathways and workflows.
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of a diverse array of downstream effector proteins, thereby influencing fundamental cellular functions including membrane trafficking, cytoskeletal organization, cell proliferation, and survival. The two major mammalian isoforms, PLD1 and PLD2, share structural homology but exhibit distinct regulatory mechanisms and subcellular localizations, suggesting non-redundant roles in cellular physiology and pathophysiology.
The dysregulation of PLD activity, particularly PLD1, has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] This has spurred the development of isoform-selective inhibitors to dissect the specific functions of PLD1 and to evaluate its potential as a therapeutic target. This compound has emerged as a valuable pharmacological tool in this endeavor due to its high potency and remarkable selectivity for PLD1 over PLD2.[1]
Pharmacology
Mechanism of Action
This compound acts as a potent inhibitor of the enzymatic activity of PLD1.[1] Preliminary evidence suggests that this compound may function through an allosteric inhibition mechanism, meaning it binds to a site on the PLD1 enzyme distinct from the active catalytic site to induce a conformational change that reduces its enzymatic activity.[3] This mode of action can offer advantages in terms of specificity and potential for overcoming resistance mechanisms associated with active site mutations.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of PLD1 in various in vitro assays. The key quantitative data from these studies are summarized in the table below.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 3.7 nM | Human PLD1 | Purified enzyme assay | [1][3][4] |
| IC50 | 6.4 µM | Human PLD2 | Purified enzyme assay | [1][3][4] |
| Selectivity | >1700-fold | PLD1 vs. PLD2 | - | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
In cell-based assays, this compound has been shown to effectively inhibit PLD1-mediated signaling and cellular responses. For instance, it inhibits both basal and growth factor-stimulated proliferation of astroglial cells.[1][2] Furthermore, this compound has been observed to modulate autophagy in retinal pigment epithelium (RPE) cells and reduce the internalization of Aspergillus fumigatus in lung epithelial cells.[1]
In Vivo Pharmacology
The in vivo effects of this compound have been investigated in preclinical models of non-alcoholic fatty liver disease (NAFLD) and multiple myeloma. In a mouse model of NAFLD, the specific inhibition of PLD1 by compounds including this compound was shown to decrease the expression of CD36 and reduce lipid accumulation in hepatocytes.[5] In xenograft models of multiple myeloma, the combination of this compound with the proteasome inhibitor bortezomib (B1684674) resulted in a synergistic effect, inhibiting tumor cell proliferation and promoting apoptosis.[6]
Detailed pharmacokinetic data for this compound in animal models is not extensively available in the public domain.
Toxicology
As of the latest available information, there is a significant lack of publicly accessible, formal toxicological studies for this compound. Preclinical safety data, including acute and chronic toxicity studies, safety pharmacology assessments, and genotoxicity assays, have not been reported in the reviewed literature. The development of a parent scaffold of this compound, halopemide, was noted to have no adverse side effects or toxicities in clinical trials for schizophrenia, suggesting that inhibition of PLD by this chemical class may be safe in humans.[7] However, direct toxicological evaluation of this compound is necessary to establish its safety profile for any potential therapeutic applications.
Experimental Protocols
Detailed, step-by-step experimental protocols for studies involving this compound are not fully available in the primary literature. The following sections provide a generalized overview of the methodologies based on the descriptions in the cited papers.
In Vitro PLD1 Inhibition Assay (Purified Enzyme)
A common method to determine the in vitro potency of PLD inhibitors involves measuring the release of a radiolabeled product from a phospholipid substrate.
-
Enzyme Source: Purified recombinant human PLD1.
-
Substrate: [3H]-phosphatidylcholine.
-
Assay Buffer: A suitable buffer containing necessary co-factors (e.g., PIP2, ARF).
-
Procedure: a. Varying concentrations of this compound are pre-incubated with the PLD1 enzyme. b. The enzymatic reaction is initiated by the addition of the radiolabeled substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is terminated, and the radiolabeled product (e.g., [3H]-choline) is separated from the unreacted substrate. e. The amount of product is quantified using scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cell-Based Proliferation Assay
The effect of this compound on cell proliferation is often assessed using standard colorimetric or fluorometric assays.
-
Cell Lines: Relevant cell lines (e.g., astroglial cells, cancer cell lines).
-
Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations, often in the presence or absence of a mitogenic stimulus (e.g., serum, growth factors).
-
Incubation: Cells are incubated for a period sufficient to observe changes in proliferation (e.g., 24-72 hours).
-
Quantification: Cell viability or proliferation is measured using assays such as MTT, XTT, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The results are typically expressed as a percentage of the vehicle-treated control, and IC50 values for anti-proliferative activity can be determined.
Visualizations
Signaling Pathway
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for the evaluation of a PLD1 inhibitor.
Conclusion
This compound is a powerful and selective research tool for investigating the physiological and pathological roles of PLD1. Its high potency and selectivity make it superior to less specific inhibitors for dissecting the intricate signaling networks governed by PLD1. While in vitro and some in vivo studies have demonstrated its potential in disease models of cancer and metabolic disorders, a significant gap in our knowledge of its toxicological and pharmacokinetic properties remains. Further comprehensive preclinical studies are warranted to fully assess the therapeutic potential and safety profile of this compound and to guide the future development of PLD1-targeted therapies.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Establishment of a Bortezomib-Resistant Multiple Myeloma Xenotransplantation Mouse Model by Transplanting Primary Cells from Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib Reduces the Tumorigenicity of Multiple Myeloma via Downregulation of Upregulated Targets in Clonogenic Side Population Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ral GTPases promote breast cancer metastasis by controlling biogenesis and organ targeting of exosomes | eLife [elifesciences.org]
- 6. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
VU0359595: A Potent and Selective PLD1 Inhibitor for Research and Drug Development
An In-depth Technical Guide
VU0359595 is a highly potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a wide array of physiological and pathological processes, including cancer, diabetes, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its mechanism of action, quantitative data, experimental methodologies, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this valuable research tool.
Core Concepts: Mechanism of Action
This compound exerts its biological effects through the specific inhibition of PLD1. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to produce phosphatidic acid (PA) and choline (B1196258).[1][2][3] PA is a critical lipid second messenger that regulates a multitude of cellular processes by recruiting and activating a diverse range of downstream effector proteins.[2][4]
This compound acts as a pharmacological inhibitor of this process, thereby reducing the cellular levels of PLD1-derived PA. This targeted inhibition allows for the precise dissection of PLD1's role in various signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from the existing literature, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity | Reference |
| PLD1 | 3.7 nM | >1700-fold vs. PLD2 | [5] |
| PLD2 | 6.4 µM | - | [5] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Effect | Concentration | Reference |
| Astroglial cells | Proliferation | Inhibition of basal and FCS/IGF-1 stimulated proliferation | 5, 50, 500, 5000 nM | [5] |
| Astrocytes | PLD activity | Reduction of mitogen-stimulated PLD activity | 5, 50, 500 nM | [5] |
| Retinal Pigment Epithelium (RPE) cells | [3H]-phosphatidylethanol (PEth) generation (High glucose-induced) | Partial reduction | 0.15 µM | [5] |
| RPE cells (LPS-induced) | Autophagy | Modulation | 5 µM | [5] |
| A549 cells (Aspergillus fumigatus internalization) | Internalization | Blockade of gliotoxin-induced increase | 2 nM | [5] |
Key Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound. For detailed, step-by-step protocols, it is recommended to consult the original publications.
In Vitro PLD Inhibition Assay
The inhibitory activity of this compound on PLD1 and PLD2 is typically determined using a biochemical assay. A common method involves the use of a fluorescent substrate, such as Amplex Red, which allows for the detection of choline, a product of PC hydrolysis.
-
Principle: In the presence of horseradish peroxidase and choline oxidase, choline is oxidized to produce betaine (B1666868) and H₂O₂, which then reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of choline produced and thus to the PLD activity.
-
General Protocol:
-
Recombinant human PLD1 or PLD2 enzyme is incubated with the substrate phosphatidylcholine in a suitable buffer.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The detection reagents (horseradish peroxidase, choline oxidase, and Amplex Red) are added.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
The effect of this compound on cell proliferation is commonly assessed using assays that measure metabolic activity or DNA synthesis.
-
Principle: Assays like the MTT or CCK-8 assay measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cells (e.g., astroglial cells) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound in the presence or absence of a mitogen (e.g., FCS/IGF-1).
-
After a specific incubation period (e.g., 24-72 hours), the assay reagent (e.g., MTT, CCK-8) is added to each well.
-
Following another incubation period, the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Cellular PLD Activity Assay
To measure PLD activity within cells, a common method is the transphosphatidylation assay.
-
Principle: In the presence of a primary alcohol, such as n-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PBut) instead of PA. By using a radiolabeled lipid precursor, such as [³H]palmitic acid, the amount of radiolabeled PBut formed can be quantified as a measure of PLD activity.
-
General Protocol:
-
Cells are pre-labeled with a radiolabeled fatty acid (e.g., [³H]palmitic acid) for several hours to allow for its incorporation into cellular phospholipids.
-
Cells are then treated with this compound for a defined period.
-
A primary alcohol (e.g., n-butanol) is added to the culture medium.
-
Cells are stimulated with an agonist (e.g., a mitogen) to activate PLD.
-
The reaction is stopped, and lipids are extracted from the cells.
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled PBut is quantified using a scintillation counter or phosphorimager.
-
Signaling Pathways and Logical Relationships
This compound, by inhibiting PLD1, modulates several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
PLD1 Signaling Pathway
Caption: Overview of the PLD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A logical workflow for investigating the effects of this compound.
Conclusion
This compound has emerged as an indispensable tool for researchers investigating the multifaceted roles of PLD1 in health and disease. Its high potency and selectivity allow for precise interrogation of PLD1-mediated signaling pathways. The data and methodologies summarized in this guide provide a solid foundation for designing and interpreting experiments aimed at further elucidating the biological functions of PLD1 and exploring its potential as a therapeutic target. As research in this field continues to evolve, this compound will undoubtedly play a crucial role in advancing our understanding of PLD1-driven pathophysiology and in the development of novel therapeutic strategies.
References
- 1. Mechanism of increased PLD1 gene expression during early adipocyte differentiation process of mouse cell line 3T3-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: map04072 [genome.jp]
- 5. medchemexpress.com [medchemexpress.com]
Target Validation of VU0359595 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective small-molecule inhibitor of Phospholipase D1 (PLD1), a key enzyme implicated in a variety of cellular processes frequently dysregulated in cancer.[1][2] PLD1 catalyzes the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA), a critical signaling lipid that modulates cell growth, proliferation, survival, and migration. Elevated PLD1 expression and activity have been observed in numerous human cancers, including breast, renal, gastric, and colorectal cancers, correlating with poor prognosis and chemoresistance.[1][3] This technical guide provides an in-depth overview of the target validation for this compound in the context of oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.
Quantitative Data Summary
The efficacy of this compound has been characterized by its high potency and selectivity for PLD1 over its isoform, PLD2. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | PLD1 | 3.7 nM | >1700-fold vs. PLD2 | [2] |
| This compound | PLD2 | 6.4 µM | - | [2] |
Table 1: In Vitro Potency and Selectivity of this compound.
While specific in vivo tumor growth inhibition data for this compound in xenograft models is not extensively published in the public domain, studies on other PLD1 inhibitors and the genetic knockdown of PLD1 have demonstrated significant attenuation of tumor growth in preclinical models. For instance, a PLD1 inhibitor was shown to suppress intestinal tumorigenesis in ApcMin/+ mice. Furthermore, treatment with a PLD1 inhibitor in patient-derived xenograft (PDX) models with PIK3CA and KRAS mutations resulted in decreased tumor growth.[4][5]
Signaling Pathways
PLD1 is a central node in a complex network of signaling pathways that drive cancer progression. Its product, phosphatidic acid (PA), directly interacts with and modulates the activity of numerous downstream effectors.
Caption: PLD1 signaling pathway in cancer.
Experimental Protocols
In Vitro PLD1 Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory activity of a small molecule, such as this compound, on purified PLD1 enzyme.
Materials:
-
Purified recombinant human PLD1 enzyme
-
Phosphatidylcholine (PC) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl2, 1 mM EGTA)
-
This compound or other test compounds dissolved in DMSO
-
Detection reagents for choline (B1196258) (e.g., Amplex Red kit) or phosphatidic acid
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the purified PLD1 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the product formation (choline or phosphatidic acid) using a suitable detection method and a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PLD1 Activity Assay
This assay measures the activity of PLD1 within intact cells and the effect of inhibitors.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
[³H]-palmitic acid or a fluorescent PC analog
-
This compound or other test compounds
-
Stimulant for PLD1 activity (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating with [³H]-palmitic acid or a fluorescent PC analog for several hours to allow for incorporation into cellular phospholipids.
-
Wash the cells to remove unincorporated label.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with a PLD1 agonist (e.g., PMA) for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Extract the lipids from the cell lysate.
-
Separate the radiolabeled or fluorescent phosphatidic acid (the product of PLD1 activity) from other lipids using thin-layer chromatography (TLC) or another appropriate method.
-
Quantify the amount of product using a scintillation counter or fluorescence plate reader.
-
Calculate the inhibition of PLD1 activity at each concentration of this compound.
Experimental Workflow for In Vitro Validation
A systematic workflow is essential for the preclinical validation of a targeted inhibitor like this compound.
Caption: In Vitro to In Vivo Validation Workflow.
Conclusion
This compound is a valuable research tool for elucidating the role of PLD1 in cancer biology. Its high potency and selectivity make it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a framework for the continued investigation of this compound and the validation of PLD1 as a therapeutic target in oncology. Future studies should focus on comprehensive in vivo efficacy studies across a panel of cancer models, including patient-derived xenografts, to fully realize the therapeutic potential of PLD1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of phospholipase D1-inhibitory peptide on the growth and metastasis of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Selective PLD1 Inhibitor VU0359595: A Potential Modulator of Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The activation of glial cells, particularly microglia and astrocytes, and the subsequent release of pro-inflammatory mediators are hallmarks of this complex process. Phospholipase D1 (PLD1), a key enzyme in phospholipid metabolism, has emerged as a potential regulator of inflammatory signaling cascades. This technical guide provides a comprehensive overview of VU0359595, a potent and selective small-molecule inhibitor of PLD1, and explores its potential application in neuroinflammation research. While direct studies on this compound in neuroinflammation are limited, this guide synthesizes the existing knowledge on PLD1's role in inflammatory processes within the central nervous system (CNS) to build a strong rationale for its investigation as a novel therapeutic strategy.
Introduction to this compound
This compound is a well-characterized pharmacological tool used to investigate the physiological and pathological roles of PLD1. Its high selectivity for PLD1 over its isoform, PLD2, makes it a valuable instrument for dissecting the specific contributions of PLD1 to various cellular processes.
Physicochemical Properties and Potency
Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| IUPAC Name | N-[2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl]-4-phenylbutanamide | - |
| Molecular Formula | C28H36N4O2 | - |
| Molecular Weight | 476.62 g/mol | - |
| PLD1 IC50 | 3.7 nM | [1] |
| PLD2 IC50 | 6.4 µM | [1] |
| Selectivity (PLD2/PLD1) | >1700-fold | [1] |
The Role of PLD1 in Neuroinflammation
PLD1 is expressed in various cell types within the CNS, including neurons, microglia, and astrocytes. Emerging evidence suggests that PLD1 activity is intricately linked to the inflammatory responses of these cells.
PLD1 in Microglial Activation
Microglia are the primary immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia undergo morphological and functional changes, leading to the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
While direct studies of this compound on microglial cytokine release are not yet published, the inhibition of PLD has been shown to attenuate inflammatory responses in various cell types. The downstream signaling pathways of PLD1, including the generation of its product phosphatidic acid (PA), can influence key inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).
PLD1 in Astrocyte Reactivity
Astrocytes, another key glial cell type, undergo a process called reactive astrogliosis in response to CNS injury and inflammation. This process is characterized by hypertrophy and the upregulation of intermediate filament proteins like glial fibrillary acidic protein (GFAP). Reactive astrocytes can release a variety of inflammatory mediators, contributing to the neuroinflammatory milieu. Studies have shown that PLD1 expression is upregulated in reactive astrocytes following brain injury, suggesting a role for this enzyme in the astrocytic response to damage[2]. Inhibition of PLD has been demonstrated to reduce glial scarring in a spinal cord injury model, further implicating PLD in astrocyte reactivity[3].
Signaling Pathways and a Potential Mechanism of Action
The anti-inflammatory potential of this compound likely stems from its ability to modulate key signaling pathways downstream of PLD1 activation.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. PLD1 has been implicated in the regulation of the NF-κB pathway, and its inhibition may therefore suppress the production of these key inflammatory cytokines.
The NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the processing and release of the potent pro-inflammatory cytokines IL-1β and IL-18. Its activation is a key step in many inflammatory conditions. There is emerging evidence suggesting a link between PLD activity and the activation of the NLRP3 inflammasome. Inhibition of PLD1 by this compound could potentially interfere with the assembly and/or activation of the NLRP3 inflammasome, thereby reducing the maturation and secretion of IL-1β.
Experimental Protocols
In Vitro Model of LPS-Induced Microglial Activation
This protocol describes a general workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated microglial cells.
Methodology:
-
Cell Culture: BV-2 microglial cells or primary microglia are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).
-
Sample Collection and Analysis:
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To assess the effect on signaling pathways, cells are lysed at earlier time points (e.g., 30-60 minutes post-LPS stimulation). Western blotting is performed to detect the levels of total and phosphorylated forms of key signaling proteins like IκBα and the p65 subunit of NF-κB.
-
Immunocytochemistry: Cells grown on coverslips are fixed and stained with antibodies against microglial activation markers (e.g., Iba1) and the p65 subunit of NF-κB to visualize its nuclear translocation.
-
PLD1 Activity Assay
To confirm the inhibitory activity of this compound on PLD1 in a cellular context, a transphosphatidylation assay can be performed.
Principle: PLD preferentially uses primary alcohols like 1-butanol (B46404) as a substrate over water, leading to the formation of phosphatidylbutanol (PBut), a stable product that can be quantified as a measure of PLD activity.
Brief Protocol:
-
Cell Labeling: Cells (e.g., microglia or astrocytes) are labeled with a radioactive lipid precursor, such as [³H]-palmitic acid, which gets incorporated into cellular phospholipids, including phosphatidylcholine (PC), the substrate for PLD.
-
Inhibition and Stimulation: Cells are pre-treated with this compound, followed by stimulation with an appropriate agonist (e.g., LPS or a phorbol (B1677699) ester like PMA) in the presence of 1-butanol.
-
Lipid Extraction and Analysis: Lipids are extracted from the cells, and the different phospholipid species are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled PBut is quantified using a scintillation counter or phosphorimager, providing a measure of PLD1 activity. A reduction in PBut formation in the presence of this compound indicates its inhibitory effect.
Quantitative Data from Literature
While direct quantitative data for this compound in neuroinflammation models is limited, the following table summarizes relevant in vitro data for the compound and the effects of PLD inhibition on inflammatory readouts from related studies.
| Parameter | Cell Type | Treatment | Effect | Concentration/Value | Reference |
| PLD1 Inhibition | - | This compound | IC50 | 3.7 nM | [1] |
| PLD2 Inhibition | - | This compound | IC50 | 6.4 µM | [1] |
| Cell Viability | D407 cells | LPS (10 µg/mL) + this compound | Prevention of cell viability loss | Not specified | [4] |
| Astroglial Proliferation | Astroglial cells | FCS/IGF-1 + this compound | Inhibition of proliferation | 5 - 5000 nM | [1] |
| Mitogen-stimulated PLD activity | Astrocytes | Mitogens + this compound | Reduction in PLD activity | 5 - 500 nM | [1] |
| Inflammatory Response | Retinal Pigment Epithelium (RPE) cells | LPS | Alleviation of inflammation via PLD inhibition | Not specified | [3] |
| Cytokine Production | Microglia | LPS + PAR-1 agonists | Inhibition of TNF-α and IL-6, promotion of IL-10 | Not specified | [5] |
Future Directions and Considerations
The selective PLD1 inhibitor this compound represents a promising tool to explore the role of PLD1 in neuroinflammation and as a potential therapeutic agent. However, several key areas require further investigation:
-
In Vivo Efficacy: Studies in animal models of neuroinflammation (e.g., LPS-induced systemic inflammation, experimental autoimmune encephalomyelitis, or models of neurodegenerative diseases) are crucial to validate the in vitro findings and assess the therapeutic potential of this compound.
-
CNS Pharmacokinetics: A critical aspect for any CNS-targeting drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. The pharmacokinetic and pharmacodynamic properties of this compound in the CNS need to be thoroughly characterized.
-
Target Engagement in the Brain: Methods to measure the extent of PLD1 inhibition by this compound in the brain in vivo will be essential for correlating target engagement with therapeutic effects.
-
Elucidation of Downstream Signaling: Further research is needed to fully delineate the signaling pathways through which PLD1 inhibition by this compound modulates the inflammatory responses in microglia and astrocytes.
-
Safety and Toxicity: Comprehensive safety and toxicity studies are required to evaluate the potential adverse effects of long-term PLD1 inhibition.
Conclusion
This compound is a potent and highly selective inhibitor of PLD1. Based on the growing body of evidence implicating PLD1 in key neuroinflammatory signaling pathways, this compound holds significant promise as a pharmacological tool to dissect the role of this enzyme in neurological disorders. While direct evidence for its efficacy in neuroinflammation models is still emerging, the rationale for its investigation is strong. This technical guide provides a foundational understanding of this compound and its potential mechanisms of action, offering a roadmap for future research aimed at validating PLD1 as a novel therapeutic target for the treatment of neuroinflammatory diseases.
References
- 1. Development of a Blood-Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of phospholipase D in astrocytes in response to transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to assess neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of M1 Muscarinic Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are intended for research use only.
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cognitive functions such as learning and memory.[1][2] Its signaling is primarily mediated through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[3][4] Dysregulation of M1 receptor signaling has been implicated in neurological disorders like Alzheimer's disease and schizophrenia, making it a significant therapeutic target.[2]
Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy. Unlike orthosteric agonists, PAMs bind to a distinct site on the receptor, enhancing the effect of the endogenous ligand, acetylcholine. This can lead to greater subtype selectivity and a reduced risk of side effects associated with continuous receptor activation.[2][5]
This document provides detailed protocols for key in vitro assays to characterize the pharmacological properties of putative M1 receptor modulators.
M1 Muscarinic Receptor Signaling Pathway
The activation of the M1 muscarinic receptor initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity. The canonical pathway involves the activation of Gαq, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activation of protein kinase C (PKC), respectively.[3][6]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for a putative M1 positive allosteric modulator (PAM), "Compound X," in key in vitro assays.
Table 1: Calcium Mobilization Assay
| Parameter | Value | Description |
| EC50 (ACh alone) | 100 nM | Concentration of acetylcholine producing 50% of the maximal response. |
| EC50 (ACh + 1 µM Compound X) | 10 nM | Potency of acetylcholine in the presence of Compound X. |
| Fold Shift | 10 | The ratio of EC50 (ACh alone) / EC50 (ACh + Compound X). |
| Emax (% of ACh alone) | 110% | Maximum response elicited by acetylcholine in the presence of Compound X, relative to acetylcholine alone. |
Table 2: Radioligand Binding Assay
| Parameter | Value | Description |
| Radioligand | [3H]-N-methylscopolamine ([3H]-NMS) | A non-selective muscarinic antagonist. |
| Kd of [3H]-NMS | 0.5 nM | Dissociation constant of the radioligand. |
| Bmax | 1500 fmol/mg protein | Maximum number of binding sites. |
| IC50 (Compound X vs [3H]-NMS) | > 10 µM | Concentration of Compound X that displaces 50% of the radioligand binding. A high value indicates low affinity for the orthosteric site. |
| Effect of Compound X on [3H]-NMS Kd | No significant change | Indicates allosteric binding. |
| Effect of Compound X on [3H]-NMS Bmax | No significant change | Indicates allosteric binding. |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.[7] It is a robust method for quantifying the potency and efficacy of M1 receptor modulators.[8][9]
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human M1 receptor, such as CHO-K1 or HEK293 cells.[10] Culture cells in appropriate media supplemented with serum and antibiotics.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound (potential PAM) and a fixed concentration of the agonist (acetylcholine).
-
Measurement: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[7]
-
Data Analysis: Plot the fluorescence response against the agonist concentration to generate dose-response curves. Calculate EC50 and Emax values. For a PAM, you will observe a leftward shift in the agonist's dose-response curve.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and density of receptors in a given tissue or cell preparation.[11] For allosteric modulators, these assays can help confirm that the compound does not bind to the orthosteric site.[12]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the M1 receptor or from brain tissue known to have high M1 receptor density.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.[13]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.[13]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: To determine the Kd (dissociation constant) and Bmax (receptor density) of the radioligand, perform the assay with increasing concentrations of the radioligand.[14]
-
Competition Binding: To determine the affinity (Ki) of an unlabeled compound, perform the assay with a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor.[12] For a PAM that does not bind to the orthosteric site, you would expect to see little to no displacement of the radiolabeled antagonist.
-
Note on VU0359595
It is important to note that while the above protocols are standard for characterizing M1 receptor modulators, the compound this compound is primarily and widely characterized as a potent and selective inhibitor of Phospholipase D1 (PLD1) with an IC50 of 3.7 nM.[15][16] It exhibits over 1700-fold selectivity for PLD1 over PLD2.[15][16] The scientific literature predominantly describes its use in studies related to cancer, diabetes, and neurodegenerative diseases through its action on PLD1.[15] There is limited evidence to suggest that this compound acts as a direct modulator of the M1 muscarinic receptor. Therefore, when designing experiments, it is crucial to consider the established primary target of the compound.
References
- 1. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of an in vitro high-throughput screening assay for detecting phospholipidosis-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for VU0359595 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective inhibitor of Phospholipase D1 (PLD1), a key enzyme in cellular signaling pathways. With an IC50 of 3.7 nM, this compound demonstrates over 1,700-fold selectivity for PLD1 over its isoform, PLD2 (IC50 of 6.4 µM)[1]. This specificity makes it an invaluable tool for investigating the physiological and pathological roles of PLD1. Dysregulation of PLD1 activity has been implicated in a variety of diseases, including cancer, diabetes, neurodegenerative disorders, and inflammatory conditions[1][2]. These application notes provide a comprehensive overview of the use of this compound in cell culture, including effective treatment concentrations, detailed experimental protocols, and the underlying signaling pathway.
Data Presentation: Quantitative Summary of this compound Treatment in Cell Culture
The following table summarizes the effective concentrations of this compound used in various cell lines and the observed biological effects. This data serves as a guide for selecting appropriate starting concentrations for your experiments.
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Astroglial cells | 5, 50, 500, 5000 nM | Not Specified | Inhibition of basal and FCS/IGF-1 stimulated proliferation. | [1] |
| Astroglial cells | 5, 50, 500 nM | 30 minutes | Concentration-dependent reduction of mitogen-stimulated PLD activity. No effect on basal PLD activity. | [1] |
| Retinal Pigment Epithelium (RPE) cells | 0.15 µM (150 nM) | 1 hour pre-treatment, 4 hours during high glucose treatment | Partial reduction of high glucose-induced [3H]-phosphatidylethanol (PEth) generation. | [1] |
| Retinal Pigment Epithelium (RPE) cells | 5 µM | 1 hour prior to LPS treatment (24 hours) | Modulation of the autophagic process induced by LPS. | [1] |
| D407 cells | Not Specified | Not Specified | Prevents loss in cell viability induced by LPS (10 µg/mL). | [2] |
| A549 cells (human pneumocyte) | 2 nM | 30 minutes pre-treatment | Blocks the increase of A. fumigatus internalization induced by gliotoxin. | [1] |
| U266 and H929 cells (Multiple Myeloma) | Not Specified | Not Specified | Enhanced effect with bortezomib (B1684674) in the expression of apoptosis-related proteins. | [3] |
Signaling Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of PLD1. PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline[4]. PA is a critical lipid second messenger that activates downstream signaling molecules, most notably the mammalian target of rapamycin (B549165) (mTOR), which plays a central role in cell growth, proliferation, and survival[5]. By blocking PA production, this compound effectively attenuates these downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Workflow for defining reference chemicals for assessing performance of in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Approaches to Target PD-1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of an in vitro high-throughput screening assay for detecting phospholipidosis-inducing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of VU0359595 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of VU0359595, a potent and selective inhibitor of Phospholipase D1 (PLD1). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results. This document outlines the necessary materials, a step-by-step procedure, and essential data regarding the chemical properties and stability of this compound.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for PLD1 over PLD2, with an IC50 of 3.7 nM for PLD1, making it over 1700-fold more selective for PLD1 than for PLD2 (IC50 of 6.4 μM)[1][2][3]. PLD1 is a key enzyme in various cellular signaling pathways, and its dysregulation has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders[1][3][4]. Therefore, this compound serves as a valuable pharmacological tool for studying the physiological and pathological roles of PLD1. Proper preparation of this compound stock solutions is the first and a crucial step in utilizing this inhibitor for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | CID-53361951, ML-270 | [1][2] |
| Molecular Formula | C25H29BrN4O2 | [2] |
| Formula Weight | 497.4 g/mol | [2] |
| Purity | ≥95% (mixture of diastereomers) | [2] |
| Solubility | DMSO: 5 mg/mL | [2] |
| IC50 (PLD1) | 3.7 nM | [1][2][3] |
| IC50 (PLD2) | 6.4 μM | [1][2][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30-60 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.974 mg of this compound (Formula Weight = 497.4 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.974 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but ensure the solution returns to room temperature before storage. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. The solid compound can be stored at -20°C for at least 4 years[2].
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PLD1 signaling pathway by this compound.
References
Application Notes and Protocols: VU0359595
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0359595, also known as CID-53361951 or ML-270, is a potent and highly selective inhibitor of Phospholipase D1 (PLD1).[1][2][3] It exhibits over 1,700-fold selectivity for PLD1 over its isoform PLD2, with an IC50 of 3.7 nM for PLD1.[1] This remarkable selectivity makes this compound an invaluable tool for investigating the specific roles of PLD1 in various cellular processes and disease models. Research applications for this compound include the study of cancer, diabetes, as well as neurodegenerative and inflammatory diseases.[1][2] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in in-vitro experiments.
Chemical Properties
| Property | Value |
| Synonyms | CID-53361951, ML-270 |
| Target | Phospholipase D1 (PLD1) |
| IC50 | 3.7 nM |
| Selectivity | >1700-fold over PLD2 (IC50 = 6.4 μM) |
Solubility Data
This compound is soluble in Dimethyl Sulfoxide (DMSO). For optimal results, it is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, which can affect the solubility of the compound.[1]
| Solvent | Concentration | Molarity | Notes |
| DMSO | 10 mg/mL | 20.10 mM | Ultrasonic assistance may be required for complete dissolution.[1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add 20.1033 mL of DMSO to 10 mg of this compound.[1]
-
Dissolution: Vortex the solution briefly to mix. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath until it becomes clear.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are tightly sealed to prevent moisture absorption.[1]
In-Vitro Cell-Based Assay Protocol (Example)
This protocol provides a general guideline for using this compound to inhibit PLD1 activity in a cell-based assay. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your experimental system.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates (e.g., 96-well)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., for measuring cell proliferation or a specific signaling event)
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will allow for optimal growth during the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period. This will depend on the specific assay and the biological question being addressed.
-
Assay Measurement: Following incubation, perform the desired assay to measure the effect of this compound on the cellular process of interest. For example, one could measure changes in cell proliferation, apoptosis, or the levels of a specific downstream signaling molecule.
Signaling Pathway
Caption: Inhibition of the PLD1 signaling pathway by this compound.
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
References
VU0359595 In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0359595, also known as ML-270 and CID-53361951, is a highly potent and selective inhibitor of Phospholipase D1 (PLD1).[1][2] It exhibits an IC50 of 3.7 nM for PLD1 and demonstrates over 1700-fold selectivity against PLD2 (IC50 of 6.4 μM).[1] Despite its well-characterized in vitro activity and its utility in cell-based assays for studying PLD1-mediated signaling in cancer, diabetes, and inflammatory diseases, a comprehensive review of publicly available scientific literature reveals a significant gap in knowledge regarding its in vivo administration.[1][2]
Extensive searches for in vivo studies, animal protocols, and pharmacokinetic data for this compound have not yielded specific, reproducible protocols. This document outlines the available in vitro data and provides general guidance on formulating and administering compounds for in vivo research, with the caveat that these are not specific to this compound and would require significant validation.
This compound: In Vitro Activity
While in vivo data is not available, the in vitro and cell-based assay data for this compound provide a foundation for its mechanism of action.
| Parameter | Value | Source(s) |
| Target | Phospholipase D1 (PLD1) | [1][2] |
| IC50 (PLD1) | 3.7 nM | [1] |
| IC50 (PLD2) | 6.4 μM | [1] |
| Selectivity | >1700-fold for PLD1 over PLD2 | [1][2] |
| Cellular Activity | - Partially reduces high glucose-induced [³H]-phosphatidylethanol (PEth) generation in retinal pigment epithelium (RPE) cells at 0.15 μM.[1] - Modulates the autophagic process in LPS-induced RPE cells at 5 μM.[1] - Blocks A. fumigatus internalization in A549 cells at 2 nM.[1] |
General Protocols for In Vivo Compound Administration (Not Specific to this compound)
The following protocols are general guidelines for the administration of research compounds in animal models and are not based on specific studies with this compound. Significant formulation development and tolerability studies would be required before initiating any in vivo efficacy studies with this compound.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. The ideal vehicle should be non-toxic and have minimal physiological effects.
Commonly Used Vehicles for Preclinical Research:
| Vehicle | Properties and Considerations |
| Saline (0.9% NaCl) | Aqueous vehicle suitable for water-soluble compounds. Isotonic and generally well-tolerated. |
| Phosphate-Buffered Saline (PBS) | Another aqueous option, buffered to a physiological pH. |
| Carboxymethylcellulose (CMC) | Used to create suspensions for poorly water-soluble compounds for oral administration. Common concentrations are 0.5% or 1% (w/v) in water. |
| Polyethylene Glycol (PEG) | A solvent for a wide range of compounds. PEG 300 and PEG 400 are common. Often used in combination with other vehicles. Can have physiological effects. |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can have toxic effects at higher concentrations. Typically used as a co-solvent at <10% of the final formulation volume. |
| Tween 80 | A surfactant used to increase the solubility of hydrophobic compounds. Often used at low concentrations (e.g., 0.5-5%) in combination with other vehicles. |
Formulation Protocol (General Example for an Oral Suspension):
-
Weigh the required amount of this compound.
-
If necessary, create a stock solution in a minimal amount of a solubilizing agent like DMSO.
-
Prepare the primary vehicle solution (e.g., 0.5% CMC in sterile water).
-
Slowly add the this compound (or its stock solution) to the primary vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the formulation for homogeneity before each administration.
Administration Routes
The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.
-
Oral (p.o.): Gavage is a common method for precise oral dosing.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity. Allows for rapid absorption.
-
Intravenous (i.v.): Injection directly into a vein. Provides 100% bioavailability.
-
Subcutaneous (s.c.): Injection under the skin. Provides slower, more sustained absorption.
Experimental Workflow for In Vivo Administration:
References
Application Notes and Protocols for VU0359595 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective inhibitor of Phospholipase D1 (PLD1), a key enzyme implicated in a variety of cellular processes and pathological conditions.[1] With an IC50 of 3.7 nM for PLD1, it exhibits over 1700-fold selectivity against PLD2 (IC50 of 6.4 μM).[1] This remarkable selectivity makes this compound an invaluable tool for elucidating the specific roles of PLD1 in health and disease. PLD1 has been shown to be involved in cancer progression, neurodegenerative diseases, and diabetes, making its selective inhibition a promising therapeutic strategy.[1]
These application notes provide comprehensive protocols for the utilization of this compound in mouse models, covering in vivo administration, assessment of target engagement, and evaluation of its effects through behavioral and histological analyses.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| PLD1 | 3.7 |
| PLD2 | 6400 |
Data sourced from MedChemExpress.[1]
Recommended In Vivo Dosing Parameters for this compound in Mice
| Parameter | Recommendation | Reference |
| Dosage | 10 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Frequency | Three times a week | [2] |
| Vehicle | 5-10% DMSO in saline or 20% Captisol® in saline | General recommendation for poorly soluble compounds |
Signaling Pathway of PLD1
Caption: Simplified signaling pathway of Phospholipase D1 (PLD1).
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or 20% Captisol® in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or similar) with 27-30 gauge needles
Protocol:
-
Vehicle Preparation (Option 1: DMSO/Saline):
-
Prepare a 5-10% DMSO in sterile saline solution. For example, to make 1 ml of a 10% DMSO solution, mix 100 µl of sterile DMSO with 900 µl of sterile saline.
-
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. A preliminary tolerability study is recommended.
-
-
Vehicle Preparation (Option 2: Captisol®):
-
Prepare a 20% (w/v) solution of Captisol® in sterile saline. This is often a good choice for poorly soluble compounds.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (10 mg/kg) and the number and weight of the mice.
-
For a 25g mouse, the required dose is 0.25 mg.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.
-
On the day of injection, dilute the stock solution with the chosen vehicle to the final desired concentration. For a 10 mg/kg dose with an injection volume of 100 µl per 25g mouse, the final concentration should be 2.5 mg/ml.
-
To prepare 1 ml of the final solution, add 250 µl of the 10 mg/ml stock to 750 µl of the vehicle.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
For the control group, administer the same volume of the vehicle solution.
-
Assessment of In Vivo PLD1 Activity
Objective: To measure the inhibition of PLD1 activity in mouse tissues following this compound treatment by quantifying phosphatidylethanol (B1425624) (PEtOH) formation.
Caption: Workflow for assessing in vivo PLD1 activity.
Materials:
-
This compound-treated and vehicle-treated mice
-
Ethanol (e.g., 20% solution in saline)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
Protocol:
-
Ethanol Administration:
-
Following the final dose of this compound or vehicle, administer a dose of ethanol (e.g., 1-2 g/kg, i.p.) to the mice. This serves as a substrate for the PLD-mediated transphosphatidylation reaction, producing PEtOH.
-
-
Tissue Collection:
-
After a defined period (e.g., 30-60 minutes) following ethanol injection, euthanize the mice.
-
Rapidly dissect the tissues of interest (e.g., brain, tumor, intestine) and flash-freeze them in liquid nitrogen.
-
Store the tissues at -80°C until lipid extraction.
-
-
Lipid Extraction:
-
Homogenize the frozen tissue in a suitable buffer.
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of various PEtOH species.
-
A significant reduction in PEtOH levels in the this compound-treated group compared to the vehicle-treated group indicates successful in vivo inhibition of PLD activity.
-
Behavioral Testing: Novel Object Recognition Test
Objective: To assess non-spatial memory in mice treated with this compound.
Materials:
-
Open field arena
-
Two sets of identical, non-toxic objects that the mice cannot move
-
Video recording and analysis software
Protocol:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes. This helps to reduce anxiety and familiarize the mouse with the environment.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.
-
Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration of both the familiar and the novel object for 5-10 minutes.
-
A mouse with intact memory will spend significantly more time exploring the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Compare the discrimination indices between the this compound-treated and vehicle-treated groups.
-
Histological Analysis
Objective: To assess cell proliferation in tissues from this compound-treated mice.
Materials:
-
Paraffin-embedded tissue sections
-
Deparaffinization and rehydration reagents (xylene, ethanol series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Ki67
-
Biotinylated secondary antibody
-
ABC reagent (Vectastain)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with blocking solution.
-
Incubate the sections with the primary anti-Ki67 antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and mount.
-
Image the sections using a bright-field microscope.
-
Quantify the percentage of Ki67-positive cells in defined regions of interest.
-
Objective: To detect apoptotic cells in tissues from this compound-treated mice.
Materials:
-
Paraffin-embedded or frozen tissue sections
-
TUNEL assay kit (commercially available)
-
Proteinase K (for paraffin (B1166041) sections)
-
Permeabilization solution (e.g., Triton X-100)
-
TdT reaction mix
-
Fluorescently labeled dUTP or biotinylated dUTP and streptavidin-fluorophore conjugate
-
DAPI or other nuclear counterstain
-
Mounting medium
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin sections as described above. For frozen sections, fix with paraformaldehyde.
-
If using paraffin sections, treat with Proteinase K to unmask DNA.
-
-
Permeabilization:
-
Permeabilize the cells with a detergent-based solution.
-
-
TUNEL Reaction:
-
Incubate the sections with the TdT reaction mix, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a fluorescently labeled dUTP, the signal can be directly visualized.
-
If using a biotinylated dUTP, incubate with a fluorescently labeled streptavidin conjugate.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence microscope.
-
Quantify the number of TUNEL-positive cells as a percentage of the total number of cells (DAPI-positive nuclei).
-
Conclusion
This compound is a powerful and selective tool for investigating the in vivo functions of PLD1. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies in mouse models. Proper experimental design, including appropriate controls and careful data analysis, is crucial for obtaining reliable and interpretable results. Researchers are encouraged to optimize these protocols for their specific experimental needs and mouse models.
References
Application Notes and Protocols for VU0359595 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective inhibitor of Phospholipase D1 (PLD1), a key enzyme in cellular signaling pathways. PLD1 catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a critical second messenger involved in a myriad of cellular processes including membrane trafficking, cytoskeletal organization, cell proliferation, and survival. Due to its pivotal role, PLD1 is a significant target in the research of cancer, diabetes, and neurodegenerative and inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in Western blot analysis to investigate its effects on PLD1 signaling and downstream protein expression.
Mechanism of Action
This compound exerts its inhibitory effect on PLD1 with high selectivity over its isoform, PLD2. By blocking the catalytic activity of PLD1, this compound reduces the cellular levels of PA. This, in turn, modulates the activity of downstream effector proteins and signaling pathways that are dependent on PA for their function. Key pathways affected by PLD1 inhibition include the mTOR and NF-κB signaling cascades, which are crucial regulators of cell growth, proliferation, and apoptosis.
Data Presentation
The following table summarizes the quantitative effects of this compound on the expression of apoptosis-related proteins in U266 and H929 multiple myeloma cell lines, particularly when used in combination with the proteasome inhibitor Bortezomib.
| Cell Line | Treatment | Cleaved Caspase-8 Expression (Fold Change vs. Control) | Cleaved Caspase-9 Expression (Fold Change vs. Control) | FasL Expression (Fold Change vs. Control) | BCL-2 Expression (Fold Change vs. Control) |
| U266 | Bortezomib + this compound | Increased | Increased | Increased | Decreased |
| H929 | Bortezomib + this compound | Increased | Increased | Increased | Decreased |
Note: This data is derived from a study where this compound was used to enhance the effects of Bortezomib. The table indicates the trend of protein expression changes observed in Western blot analysis. For precise fold-change values, refer to the original publication.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol outlines the preparation of cell lysates for Western blot analysis following treatment with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the culture dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Store the prepared samples at -20°C or -80°C for long-term storage.
Protocol 2: Western Blotting
This protocol provides a general procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins.
Materials:
-
Polyacrylamide gels (appropriate percentage for the target protein's molecular weight)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against target proteins (e.g., cleaved caspases, BCL-2, p-mTOR, p-NF-κB) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample into the wells of a polyacrylamide gel. Include a protein molecular weight marker in one lane. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control bands to account for any variations in protein loading.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive antibody | Use a fresh or different lot of antibody. | |
| Suboptimal antibody concentration | Optimize the primary and secondary antibody concentrations. | |
| Insufficient incubation time | Increase the incubation time for the primary antibody. | |
| High Background | Insufficient blocking | Increase the blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This compound is a valuable tool for investigating the role of PLD1 in various cellular processes. The protocols provided here offer a framework for conducting Western blot analysis to assess the impact of PLD1 inhibition on downstream signaling pathways and protein expression. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Immunofluorescence Staining with VU0359595
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective inhibitor of Phospholipase D1 (PLD1), a key enzyme in cellular signaling.[1][2] PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[2] Due to its pivotal role, PLD1 is a significant target in drug discovery for various diseases, including cancer and inflammatory disorders.
These application notes provide detailed protocols for utilizing this compound in immunofluorescence (IF) studies to investigate the inhibition of PLD1 and its downstream signaling pathways. The provided methodologies and data will enable researchers to effectively employ this compound in their experimental workflows.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity (over PLD2) | Reference |
| PLD1 | 3.7 | >1700-fold | [1] |
| PLD2 | 6400 | - | [1] |
Table 2: Cellular Effects of this compound in Combination with Bortezomib in Multiple Myeloma Cell Lines (U266 and H929)
| Treatment | Effect on Cell Proliferation | Effect on Apoptosis | Reference |
| This compound + Bortezomib | Synergistic inhibition | Enhanced promotion | [3] |
Signaling Pathways and Experimental Logic
This compound allows for the specific interrogation of the PLD1 signaling cascade. By inhibiting PLD1, the production of phosphatidic acid (PA) is reduced, which in turn affects downstream effector pathways such as the mTOR and NF-κB signaling pathways. Immunofluorescence can be utilized to visualize the consequences of PLD1 inhibition on the subcellular localization of key proteins within these pathways.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of PLD1
This protocol is designed to visualize the subcellular localization of PLD1 and to observe any potential changes upon treatment with this compound.
Materials:
-
Cells of interest (e.g., HeLa, U266)
-
Sterile glass coverslips
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-PLD1 polyclonal antibody (validated for IF)[4][5][6]
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining. Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or vehicle control (DMSO) for the desired time (e.g., 1, 6, or 24 hours).[1]
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-PLD1 antibody in Blocking Buffer (e.g., 1:100 - 1:500 dilution). Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:500 - 1:1000 dilution). Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope. PLD1 is expected to show a punctate cytoplasmic and perinuclear staining pattern.[5]
Protocol 2: Analysis of NF-κB (p65) Nuclear Translocation
This protocol assesses the effect of PLD1 inhibition by this compound on the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.
Materials:
-
Follow the materials list from Protocol 1, with the following changes:
-
Primary antibody: Rabbit anti-NF-κB p65 polyclonal antibody (validated for IF)[7][8][9][10]
-
Inducing agent (e.g., TNF-α or LPS)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Induction of NF-κB Activation: Following treatment with this compound, stimulate the cells with an NF-κB inducing agent (e.g., 20 ng/mL TNF-α for 30 minutes) to induce p65 nuclear translocation.[11][12]
-
Fixation to Imaging: Follow steps 3-13 from Protocol 1, using the anti-NF-κB p65 primary antibody. In unstimulated cells, p65 should be predominantly cytoplasmic. Upon stimulation, p65 will translocate to the nucleus in control cells. Treatment with this compound is expected to inhibit this translocation.[11][12][13][14]
Protocol 3: Investigation of mTOR Localization
This protocol is designed to examine the effect of PLD1 inhibition on the subcellular localization of mTOR, a key downstream effector.
Materials:
-
Follow the materials list from Protocol 1, with the following changes:
-
Primary antibody: Rabbit anti-mTOR polyclonal antibody (validated for IF)[15][16][17][18][19]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation to Imaging: Follow steps 3-13 from Protocol 1, using the anti-mTOR primary antibody. mTOR is often localized to lysosomal and perinuclear regions. Inhibition of PLD1 by this compound may alter this localization pattern, reflecting a change in mTORC1 activity.[20][21]
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm antibody compatibility with the fixation method.
-
Increase antibody concentration or incubation time.
-
Check the activity of the fluorophore on the secondary antibody.
-
-
Non-specific Staining:
-
Use a high-quality, validated primary antibody.
-
Include a negative control (no primary antibody).
-
Conclusion
This compound is a valuable tool for studying the role of PLD1 in cellular signaling. The protocols outlined in these application notes provide a framework for using immunofluorescence to visualize the effects of this potent and selective inhibitor on PLD1 localization and the activation of its downstream pathways. Careful optimization of experimental conditions will ensure high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. PLD1 antibody (18355-1-AP) | Proteintech [ptglab.com]
- 6. PLD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. NFkB p65 Antibody (200-301-065) | Rockland [rockland.com]
- 8. scbt.com [scbt.com]
- 9. NFkB p65 Polyclonal Antibody (PA5-27617) [thermofisher.com]
- 10. NF-κB p65 antibody (10745-1-AP) | Proteintech [ptglab.com]
- 11. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. mybiosource.com [mybiosource.com]
- 17. raybiotech.com [raybiotech.com]
- 18. mTOR Antibodies | Antibodies.com [antibodies.com]
- 19. Anti-mTOR Antibodies | Invitrogen [thermofisher.com]
- 20. PLD1 regulates mTOR signaling and mediates Cdc42 activation of S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Measuring Phospholipase D1 (PLD1) Activity with the Selective Inhibitor VU0359595: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1][2][3] PA is involved in a myriad of cellular processes, including vesicle trafficking, cytoskeletal organization, cell proliferation, and survival.[2][3] Dysregulation of PLD1 activity has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[4] VU0359595 is a potent and highly selective small molecule inhibitor of PLD1, making it an invaluable tool for studying the physiological and pathological roles of this enzyme.[4] This document provides detailed protocols for measuring PLD1 activity and its inhibition by this compound using in vitro and cell-based assays.
Quantitative Data Summary
The inhibitory potency of this compound against PLD1 and its selectivity over the PLD2 isoform are summarized below. This data is critical for designing experiments and interpreting results.
| Inhibitor | Target | Assay Type | IC50 | Selectivity | Reference |
| This compound | Human PLD1 | In vitro enzymatic | 3.7 nM | >1700-fold vs. PLD2 | [4] |
| This compound | Human PLD2 | In vitro enzymatic | 6.4 µM | - | [4] |
Signaling Pathway
The canonical PLD1 signaling pathway begins with the activation of cell surface receptors, leading to the recruitment and activation of PLD1 at the plasma membrane. PLD1 then hydrolyzes phosphatidylcholine (PC) into phosphatidic acid (PA) and choline (B1196258). PA can then engage various downstream effector proteins to modulate cellular responses.
Experimental Protocols
Three common methods for measuring PLD1 activity and its inhibition by this compound are detailed below.
Protocol 1: In Vitro PLD1 Activity Assay using [³H]-Phosphatidylcholine
This assay directly measures the enzymatic activity of purified PLD1 by quantifying the release of [³H]-choline from a radiolabeled substrate.
Experimental Workflow:
Materials:
-
Purified human PLD1 enzyme
-
This compound
-
[³H]-phosphatidylcholine ([³H]-PC)
-
Dioleoylphosphatidylcholine (DOPC)
-
Brain PI(4,5)P₂
-
Triton X-100
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
Chloroform (B151607):Methanol (2:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare Mixed Micelles:
-
In a glass vial, combine DOPC, Brain PI(4,5)P₂, and [³H]-PC in a molar ratio of approximately 85:10:5.
-
Dry the lipids under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin film.
-
Resuspend the lipid film in assay buffer containing 1 mM Triton X-100 to the desired final lipid concentration. Sonicate briefly to form micelles.
-
-
Prepare a Dose-Response Curve for this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in the assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 25 µL of the appropriate this compound dilution or control.
-
Add 25 µL of purified PLD1 enzyme diluted in assay buffer. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the prepared mixed micelles.
-
Incubate the reaction at 37°C for 30 minutes. Ensure the reaction is within the linear range.
-
-
Quenching and Extraction:
-
Stop the reaction by adding 750 µL of Chloroform:Methanol (2:1).
-
Add 250 µL of water and vortex thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
Carefully transfer a known volume of the upper aqueous phase (containing the [³H]-choline) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based PLD1 Transphosphatidylation Assay using [³H]-Palmitate
This assay measures PLD1 activity in intact cells by monitoring the formation of [³H]-phosphatidylbutanol ([³H]-PBut), a product of PLD-catalyzed transphosphatidylation in the presence of butanol.
Experimental Workflow:
Materials:
-
Cell line of interest (e.g., HEK293T, A549)
-
Cell culture medium and supplements
-
[³H]-palmitic acid
-
This compound
-
PLD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., Chloroform, Methanol, HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., Chloroform/Methanol/Acetic Acid, 65:15:5, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Label the cells by incubating with [³H]-palmitic acid (e.g., 1 µCi/mL) in serum-free medium for 16-24 hours.
-
-
Inhibitor Treatment and PLD Stimulation:
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO control) in serum-free medium for 30-60 minutes.
-
Add 1-butanol to a final concentration of 0.3-0.5% (v/v).
-
Stimulate PLD activity by adding a suitable agonist (e.g., 100 nM PMA) and incubate for 30-60 minutes at 37°C.
-
-
Lipid Extraction:
-
Aspirate the medium and stop the reaction by adding ice-cold methanol.
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and acidified water (e.g., with HCl). Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Thin Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica (B1680970) TLC plate.
-
Develop the plate in a tank containing the appropriate developing solvent.
-
Allow the solvent to migrate to the top of the plate.
-
Dry the plate thoroughly.
-
-
Quantification:
-
Visualize the radiolabeled lipids using a phosphorimager.
-
Alternatively, scrape the silica corresponding to the [³H]-PBut band into a scintillation vial and quantify using a scintillation counter.
-
-
Data Analysis:
-
Normalize the [³H]-PBut counts to the total radioactivity in the lipid extract.
-
Calculate the percent inhibition of PLD activity for each this compound concentration and determine the IC50.
-
Protocol 3: Fluorometric PLD1 Activity Assay using Amplex® Red
This is a high-throughput, fluorescence-based assay that indirectly measures PLD activity through a coupled enzyme reaction. PLD hydrolyzes PC to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). H₂O₂ reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin.
Experimental Workflow:
Materials:
-
Purified human PLD1 enzyme
-
This compound
-
Phosphatidylcholine (PC) substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PLD1 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of PC in a suitable solvent and then dilute in assay buffer to the working concentration.
-
Prepare the Amplex® Red detection mixture containing Amplex® Red reagent, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions. Protect this mixture from light.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 20 µL of the this compound dilutions or DMSO control.
-
Add 20 µL of the PLD1 working solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the PLD reaction by adding 20 µL of the PC substrate solution.
-
Immediately add 40 µL of the Amplex® Red detection mixture.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 540 nm and emission detection at approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the data as described in Protocol 1.
-
Conclusion
This compound is a powerful tool for dissecting the roles of PLD1 in health and disease. The protocols outlined in this document provide robust methods for quantifying PLD1 activity and characterizing its inhibition by this compound. The choice of assay will depend on the specific research question, available resources, and whether an in vitro or cellular context is more appropriate. Careful execution of these protocols will yield reliable and reproducible data for advancing our understanding of PLD1 biology and its potential as a therapeutic target.
References
Application Notes and Protocols: VU0359595 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to VU0359595
This compound, also known as ML-270 and CID-53361951, is a potent and highly selective small-molecule inhibitor of Phospholipase D1 (PLD1).[1][2] PLD1 is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[3] PA, in turn, modulates a wide array of downstream cellular processes, including cell proliferation, migration, and membrane trafficking. Dysregulation of PLD1 activity has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2]
This compound exhibits remarkable selectivity for PLD1 over its isoform, PLD2, with a greater than 1700-fold selectivity margin.[1][2] This high degree of selectivity makes this compound an invaluable pharmacological tool for elucidating the specific roles of PLD1 in complex biological systems and a promising starting point for the development of targeted therapies. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel PLD1 inhibitors.
Principle of a High-Throughput Screening Assay for PLD1 Inhibitors
A robust and reliable HTS assay is paramount for the efficient discovery of novel enzyme inhibitors. For PLD1, a fluorescence-based assay utilizing the Amplex® Red reagent is a well-established and HTS-compatible method. This enzyme-coupled assay indirectly measures PLD1 activity by detecting the production of choline (B1196258), a stoichiometric product of phosphatidylcholine hydrolysis.
The assay proceeds in two steps:
-
PLD1-mediated hydrolysis: PLD1 cleaves its substrate, phosphatidylcholine, to produce phosphatidic acid and choline.
-
Signal generation: The liberated choline is then oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the non-fluorescent Amplex® Red reagent to generate the highly fluorescent product, resorufin (B1680543).
The resulting fluorescence intensity is directly proportional to the amount of choline produced, and thus to the enzymatic activity of PLD1. In an inhibitor screening context, a decrease in fluorescence signal in the presence of a test compound, such as this compound, indicates inhibition of PLD1 activity. This assay format is readily adaptable to 384- and 1536-well microplate formats, enabling the rapid screening of large compound libraries.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity. This information is crucial for its use as a reference compound in HTS campaigns.
| Parameter | Value | Target/System | Assay Type | Reference |
| IC₅₀ | 3.7 nM | Human PLD1 | Biochemical | [2][4] |
| IC₅₀ | 6.4 µM | Human PLD2 | Biochemical | [2][4] |
| Selectivity | >1700-fold | PLD1 vs. PLD2 | Biochemical | [1][2] |
| Activity | Inhibition of basal and FCS/IGF-1 stimulated proliferation | Astroglial cells | Cell-based | [1][5] |
| Activity | Reduction of mitogen-stimulated PLD activity | Astrocytes | Cell-based | [1] |
| Activity | Partial reduction of high glucose-induced [³H]-phosphatidylethanol generation | Retinal Pigment Epithelium (RPE) cells | Cell-based | [2] |
| Activity | Blockade of A. fumigatus internalization | A549 cells | Cell-based | [2] |
Experimental Protocols
Biochemical HTS Assay for PLD1 Inhibitors using Amplex® Red
This protocol is designed for a 384-well microplate format and can be automated for high-throughput screening. This compound should be used as a positive control for inhibition.
Materials and Reagents:
-
Recombinant human PLD1 enzyme
-
Phosphatidylcholine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
This compound (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
384-well black, flat-bottom microplates
-
Compound library plates with test compounds dissolved in DMSO
Protocol:
-
Compound Plate Preparation: Prepare serial dilutions of the test compounds and this compound in DMSO in separate 384-well plates. Typically, a 10-point concentration-response curve is generated. Include wells with DMSO only as a negative control (100% activity) and wells with a high concentration of this compound as a positive control for maximal inhibition.
-
Assay Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions from the compound plates to the corresponding wells of the 384-well black assay plates.
-
Enzyme Preparation: Prepare a solution of recombinant human PLD1 in assay buffer at a concentration predetermined during assay development to yield a robust signal within the linear range of the assay.
-
Enzyme Addition: Add PLD1 solution to all wells of the assay plate, except for the wells designated as background controls (no enzyme).
-
Pre-incubation: Incubate the assay plates at room temperature for 15-30 minutes to allow the test compounds to interact with the PLD1 enzyme.
-
Substrate and Detection Reagent Mix Preparation: Prepare a master mix containing phosphatidylcholine, Amplex® Red, HRP, and choline oxidase in assay buffer. The final concentrations of these reagents should be optimized during assay development.
-
Reaction Initiation: Add the substrate and detection reagent mix to all wells of the assay plate to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be within the linear phase of the reaction.
-
Signal Detection: Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically ~540 nm excitation and ~590 nm emission).
-
Data Analysis:
-
Subtract the average fluorescence signal of the background control wells from all other wells.
-
Normalize the data using the negative (DMSO only) and positive (maximal inhibition with this compound) controls.
-
Calculate the percent inhibition for each test compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for active compounds.
-
Calculate the Z'-factor for each assay plate to assess the quality and robustness of the screen. The formula for Z'-factor is: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| where σ is the standard deviation and μ is the mean of the positive and negative controls.
-
Mandatory Visualizations
PLD1 Signaling Pathway
Caption: Simplified PLD1 signaling cascade.
HTS Experimental Workflow for PLD1 Inhibitor Screening
Caption: HTS workflow for PLD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assay.dev [assay.dev]
- 4. apexbt.com [apexbt.com]
- 5. Role of phospholipases D1 and 2 in astroglial proliferation: effects of specific inhibitors and genetic deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0359595-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0359595 is a potent and highly selective inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in cell survival, proliferation, and tumorigenesis.[1] Inhibition of PLD1 has been demonstrated to promote apoptosis in various cancer cell lines, making this compound a valuable tool for cancer research and a potential therapeutic agent.[2][3] These application notes provide detailed protocols for assessing apoptosis induced by this compound treatment using Annexin V staining and Caspase-3 activity assays.
The enzymatic activity of PLD1 is crucial for cell survival and protection against apoptosis. By inhibiting PLD1, this compound can disrupt downstream signaling pathways that support cell viability. One of the key mechanisms involves the modulation of the p53 tumor suppressor pathway. Inhibition of PLD1 can lead to the activation of the ATM-Chk2-p53 signaling cascade, promoting apoptosis.[4]
Data Presentation: this compound Treatment for Apoptosis Induction
The optimal concentration and duration of this compound treatment to induce apoptosis are cell-line dependent. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. Based on available literature, the following table summarizes suggested starting concentrations and treatment durations.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 µM - 20 µM | A concentration of 10 µM has been effectively used in A549 lung cancer cells. It is advisable to test a range of concentrations to determine the IC50 for your cell line. |
| Treatment Duration | 6 - 72 hours | The kinetics of apoptosis can vary significantly. Early apoptotic events, such as caspase activation, may be detectable within hours, while later events like DNA fragmentation may require longer incubation periods.[3][5] A time-course experiment is critical to identify the optimal window for analysis. |
Signaling Pathway Diagram
Caption: PLD1 Inhibition-Mediated Apoptosis Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Apoptosis Assays.
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This protocol is for the detection of early and late-stage apoptosis by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates or other suitable culture vessels
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains detached, potentially apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates (white or black, depending on the assay kit)
-
Caspase-3 Activity Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for different durations as determined from your time-course experiments. Include a positive control for apoptosis induction if desired (e.g., staurosporine).
-
Cell Lysis:
-
After treatment, centrifuge the plate (if suspension cells) and remove the supernatant.
-
Add the appropriate volume of cell lysis buffer provided in the kit to each well.
-
Incubate on ice or as recommended by the kit manufacturer to ensure complete cell lysis.
-
-
Caspase-3 Activity Measurement:
-
Add the caspase-3 substrate to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence or absorbance using a microplate reader at the wavelength specified by the assay kit manufacturer.
-
Data Interpretation:
-
An increase in fluorescence or absorbance in this compound-treated cells compared to the vehicle control indicates an increase in caspase-3 activity and apoptosis. The results can be normalized to the protein concentration of the cell lysates.
Conclusion
The provided protocols and application notes offer a framework for investigating this compound-induced apoptosis. Due to the variability between cell lines, it is imperative to optimize treatment conditions to accurately assess the apoptotic response. These assays will enable researchers to quantify the pro-apoptotic effects of this compound and further elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of phospholipase D1 induces immunogenic cell death and potentiates cancer immunotherapy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. Cleavage of phospholipase D1 by caspase promotes apoptosis via modulation of the p53-dependent cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VU0359595
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0359595 in their experiments. Our goal is to help you identify and resolve potential issues to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as an mGluR4 positive allosteric modulator (PAM), but I am not seeing any activity in my assay. Why is it not working?
This is the most common reason for unexpected results. Contrary to some initial beliefs, this compound is not an mGluR4 PAM. Extensive research and documentation confirm that this compound is a potent and highly selective inhibitor of Phospholipase D1 (PLD1).[1][2][3] It has an IC50 of 3.7 nM for PLD1 and is over 1,700-fold selective for PLD1 over PLD2 (IC50 = 6.4 μM).[1][3] An assay designed to measure mGluR4 potentiation will not show a positive result with a PLD1 inhibitor. We recommend verifying that your experimental design is appropriate for testing a PLD1 inhibitor.
Q2: What is the established mechanism of action for this compound?
This compound functions as a selective inhibitor of the enzyme Phospholipase D1 (PLD1).[1][2] PLD1 is an enzyme that hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[4] PA is a critical second messenger involved in numerous cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation.[2][5] Preliminary evidence suggests that this compound may act through an allosteric site rather than the catalytic site of the PLD enzyme.[3]
Q3: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[3] For experimental use, it is soluble in DMSO at a concentration of 5 mg/ml.[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, kept in a sealed container away from moisture and light.[1]
Troubleshooting Guide: this compound Inactivity in PLD1 Inhibition Assays
If you are using this compound in an appropriate PLD1 inhibition assay and still observing a lack of activity, please consult the following troubleshooting guide.
Problem 1: Incorrect Assay Design
Your assay is not designed to detect PLD1 inhibition.
-
Solution: Ensure your assay measures the downstream effects of PLD1 activity. This could involve quantifying the production of phosphatidic acid (PA) or a related product. A common method is to measure the generation of [³H]-phosphatidylethanol in the presence of ethanol.[1]
Problem 2: Compound Solubility and Stability Issues
The compound may have precipitated out of solution or degraded.
-
Solution:
-
Visually inspect your stock and working solutions for any precipitate.
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to prevent solvent effects and maintain compound solubility.
-
Prepare fresh working dilutions from a properly stored stock solution for each experiment. This compound is stable in PBS with less than 0.1% DMSO for at least 48 hours at room temperature.[4]
-
Problem 3: Sub-optimal Assay Conditions
Cell health, reagent concentration, or incubation times may be incorrect.
-
Solution:
-
Cell Viability: Ensure cells are healthy and within a suitable passage number. Poor cell health can affect enzyme activity and signaling pathways.
-
Stimulation: PLD1 activity is often stimulated by growth factors (e.g., FCS/IGF-1) or other agents.[1][2] this compound is more effective at inhibiting stimulated PLD activity than basal activity.[2]
-
Concentration Range: Test a wide concentration range of this compound. While its IC50 is in the low nanomolar range in biochemical assays, higher concentrations (up to the low micromolar range) may be necessary for cellular assays depending on the cell type and conditions.[1]
-
Pre-incubation: Pre-incubating cells with this compound before adding the stimulus may be required. Incubation times can range from 30 minutes to several hours.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature.
| Parameter | Value | Target | Source |
| IC50 | 3.7 nM | PLD1 | [1][3] |
| IC50 | 6.4 μM | PLD2 | [1][3] |
| Selectivity | >1700-fold | PLD1 over PLD2 | [1][2] |
| Solubility | 5 mg/mL | DMSO | [3] |
| Storage (Solid) | ≥ 4 years | -20°C | [3] |
| Storage (DMSO Stock) | 6 months | -80°C | [1] |
Experimental Protocols
General Protocol for a Cellular PLD1 Inhibition Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell system.
-
Cell Plating: Plate cells (e.g., A549, astrocytes) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-incubation: Remove the cell culture medium and replace it with the media containing the various concentrations of this compound. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add the PLD1 stimulus (e.g., fetal calf serum, lipopolysaccharide) to the wells and incubate for the optimal duration to induce PLD1 activity (e.g., 24 hours).[1]
-
Detection: Lyse the cells and measure the endpoint. This could be the quantification of phosphatidic acid via an appropriate assay kit or a downstream signaling event (e.g., phosphorylation of a target protein).
Visualizations
PLD1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving PLD1 and the inhibitory action of this compound.
Caption: The inhibitory effect of this compound on the PLD1 signaling cascade.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting experiments where this compound appears inactive.
Caption: A step-by-step guide to troubleshooting this compound inactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structural Insights for Drugs Developed for Phospholipase D Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU0359595 Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively using VU0359595, a potent and selective allosteric inhibitor of Phospholipase D1 (PLD1). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that is highly selective for Phospholipase D1 (PLD1). It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[1] This high selectivity makes it a valuable tool for studying the specific roles of PLD1 in various cellular processes.
Q2: What is the selectivity profile of this compound?
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: In which research areas has this compound been utilized?
A4: this compound has been employed in a variety of research fields, including cancer, diabetes, neurodegenerative diseases, and inflammatory conditions.[2] For instance, it has been used to study astroglial cell proliferation, autophagy in retinal pigment epithelium cells, and to investigate the role of PLD1 in intestinal tumorigenesis.[4][5]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in a question-and-answer format.
Q1: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy in a cellular context:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Cell Permeability: While generally effective in cell-based assays, ensure that the inhibitor is reaching its intracellular target. Incubation time may need to be optimized.
-
Assay Conditions: The presence of high serum concentrations in the culture medium can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration if your experimental design allows.
-
PLD1 Expression Levels: The cell line you are using may have very low endogenous expression of PLD1, resulting in a minimal observable effect of the inhibitor. Confirm PLD1 expression levels via Western blot or qPCR.
Q2: I am observing cytotoxicity at concentrations where I expect to see specific inhibition of PLD1. What should I do?
A2: While this compound is reported to have a good safety profile, off-target effects leading to cytotoxicity can occur at high concentrations.
-
Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic concentration range of this compound in your specific cell line. This will help you establish a therapeutic window where you can achieve PLD1 inhibition without inducing cell death.
-
Reduce Concentration and/or Incubation Time: If cytotoxicity is observed, lower the concentration of this compound and/or shorten the incubation period.
-
Consider Off-Target Effects: Although unlikely to be kinase-related, at very high concentrations, all small molecules have the potential for off-target effects. If you suspect off-target activity, consider using a structurally different PLD1 inhibitor as a control to confirm that the observed phenotype is due to PLD1 inhibition.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are often due to variations in experimental procedures.
-
Stock Solution Preparation and Storage: Ensure that the DMSO stock solution is properly stored and that the final concentration of DMSO in your assay is consistent and low (typically ≤ 0.1%) across all wells to avoid solvent-induced effects.
-
Cell Seeding Density: Maintain a consistent cell seeding density, as this can influence the cellular response to inhibitors.
-
Reagent and Media Consistency: Use the same batch of reagents and media for the duration of an experiment to minimize variability.
-
Thorough Mixing: Ensure that this compound is thoroughly mixed into the culture medium before adding it to the cells.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the concentrations of this compound used in various published studies to provide a starting point for your experiments.
| Application/Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Astroglial Cell Proliferation | 5 - 5000 nM | Inhibition of basal and FCS/IGF-1 stimulated proliferation. | [2] |
| Retinal Pigment Epithelium (RPE) Cells | 0.15 µM | Partial reduction of high glucose-induced [³H]-phosphatidylethanol generation. | [2] |
| RPE Cells (LPS-induced) | 5 µM | Modulation of the autophagic process. | [2] |
| A549 Cells (Aspergillus fumigatus internalization) | 2 nM | Blocked the increase of A. fumigatus internalization. | [2] |
| Multiple Myeloma Cells (U266 and H929) | Not specified | Enhanced effect with bortezomib (B1684674) in inducing apoptosis. | [6] |
| Intestinal Tumorigenesis (ApcMin/+ mice model) | 10 mg/kg (in vivo) | Attenuated intestinal tumorigenesis. | [5] |
Experimental Protocols
Detailed Methodology 1: In Vitro PLD1 Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on PLD1 in a cell-based assay.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a serial dilution of the inhibitor in your cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control with the same final DMSO concentration.
-
Inhibitor Treatment: Pre-treat the cells with the various concentrations of this compound or vehicle control for 30 minutes to 1 hour.
-
PLD Activity Measurement: PLD activity can be measured using various methods, including the choline (B1196258) release assay. Commercially available PLD activity assay kits provide a straightforward method for quantification. Follow the manufacturer's instructions for the specific kit you are using.
-
Data Analysis: Calculate the percentage of PLD1 inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
Detailed Methodology 2: Cytotoxicity Assay
This protocol outlines a method for determining the cytotoxic potential of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium over a broad concentration range (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Treat the cells with the compound dilutions and controls and incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a live/dead cell staining kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle-treated cells (100% viability). Plot cell viability against the logarithm of the this compound concentration to determine the concentration at which a significant decrease in viability occurs.
Mandatory Visualizations
Caption: PLD1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: VU0359595
Welcome to the technical support center for VU0359595. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and highly selective inhibitor of Phospholipase D1 (PLD1).[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: The primary and most well-characterized off-target effect of this compound is the inhibition of Phospholipase D2 (PLD2).[1][3] It is significantly less potent against PLD2 compared to PLD1, exhibiting a high degree of selectivity.
Q3: Is there any quantitative data available on the selectivity of this compound?
A3: Yes, the inhibitory activity of this compound has been quantified for both PLD1 and PLD2. This data is summarized in the table below.
Data Summary: this compound Inhibitory Activity
| Target | IC50 Value | Selectivity (PLD2 IC50 / PLD1 IC50) |
| PLD1 | 3.7 nM[1][3] | >1700-fold[1][2] |
| PLD2 | 6.4 µM[1][3] |
Q4: Has this compound been screened against other potential off-targets like kinases, GPCRs, or ion channels?
A4: Based on publicly available information, comprehensive screening data for this compound against broad panels of kinases, G-protein coupled receptors (GPCRs), and ion channels have not been published. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experiments.
Q5: My experimental results with this compound are unexpected. How can I troubleshoot for potential off-target effects?
A5: If you suspect off-target effects are influencing your results, consider the following troubleshooting workflow:
-
Confirm On-Target Engagement: First, ensure that this compound is inhibiting PLD1 in your experimental system at the concentrations used. This can be done by performing a PLD1 activity assay.
-
Dose-Response Curve: Perform a dose-response experiment. If the observed phenotype occurs at concentrations significantly higher than the IC50 for PLD1, it may suggest an off-target effect.
-
Use a Structurally Different PLD1 Inhibitor: To confirm that the observed effect is due to PLD1 inhibition, use a structurally unrelated PLD1 inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive way to validate an on-target effect is to use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate PLD1 expression. If the phenotype of PLD1 knockdown/knockout matches the phenotype observed with this compound treatment, it strongly supports an on-target mechanism.
Experimental Protocols
Protocol 1: In Vitro Phospholipase D (PLD) Activity Assay (Amplex Red)
This protocol describes a common method to measure PLD activity in vitro, which can be used to confirm the inhibitory effect of this compound on PLD1 and PLD2.
Objective: To quantify the enzymatic activity of PLD1 or PLD2 in the presence of varying concentrations of this compound.
Principle: This is a coupled enzymatic assay. PLD hydrolyzes phosphatidylcholine to produce choline (B1196258) and phosphatidic acid. Choline is then oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to generate the highly fluorescent product, resorufin, which can be measured.[1][4]
Materials:
-
Purified recombinant human PLD1 or PLD2
-
This compound
-
Amplex® Red Phospholipase D Assay Kit (containing Amplex Red reagent, HRP, choline oxidase, and reaction buffer)
-
Phosphatidylcholine (substrate)
-
DMSO (for dissolving this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the reaction buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Prepare Reaction Mix: Prepare a working solution of the Amplex Red reagent, HRP, and choline oxidase in the reaction buffer according to the manufacturer's instructions.
-
Add inhibitor: To the wells of the 96-well plate, add a small volume of the diluted this compound or DMSO control.
-
Add Enzyme: Add the purified PLD1 or PLD2 enzyme to the wells.
-
Initiate Reaction: Start the reaction by adding the phosphatidylcholine substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
Protocol 2: Cellular PLD Activity Assay (Radiolabeling)
This protocol allows for the measurement of PLD activity within intact cells.
Objective: To assess the effect of this compound on PLD activity in a cellular context.
Principle: Cells are metabolically labeled with a radiolabeled fatty acid (e.g., [³H]palmitic acid), which is incorporated into cellular phospholipids, including phosphatidylcholine (PC). PLD hydrolyzes the labeled PC to produce radiolabeled phosphatidic acid (PA). In the presence of a primary alcohol like 1-butanol (B46404), PLD catalyzes a transphosphatidylation reaction, producing radiolabeled phosphatidylbutanol (PtdBut), a unique metabolite that is not produced by other pathways. The amount of PtdBut is a direct measure of PLD activity.[4]
Materials:
-
Cells of interest cultured in appropriate media
-
[³H]palmitic acid
-
This compound
-
1-Butanol
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Scintillation counter and fluid
Procedure:
-
Cell Labeling: Incubate the cells with [³H]palmitic acid in the culture medium for several hours to overnight to allow for incorporation into cellular lipids.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.
-
PLD Stimulation (Optional): If studying stimulated PLD activity, add a known PLD activator (e.g., a phorbol (B1677699) ester like PMA).
-
Transphosphatidylation Reaction: Add 1-butanol to the culture medium to a final concentration of 0.3-0.5% and incubate for 15-30 minutes.
-
Cell Lysis and Lipid Extraction: Terminate the reaction by aspirating the medium and lysing the cells. Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the different phospholipid species.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the spots corresponding to PtdBut, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Express the PtdBut radioactivity as a percentage of the total lipid radioactivity and compare the values from this compound-treated cells to the control to determine the extent of inhibition.
Visualizations
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
minimizing VU0359595 toxicity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective PLD1 inhibitor, VU0359595. Our goal is to help you minimize and understand potential cytotoxicity in your cellular experiments, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1), with a reported IC50 of 3.7 nM. It exhibits over 1,700-fold selectivity for PLD1 over its isoform, PLD2.[1] The primary mechanism of action is the inhibition of PLD1's enzymatic activity, which is the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA).
Q2: Is this compound expected to be toxic to all cell lines?
Not necessarily. The effect of this compound is highly context-dependent. In some cancer cell lines, inhibition of PLD1 can suppress proliferation and induce apoptosis, which is the desired therapeutic effect.[2][3] For instance, it has been shown to inhibit the proliferation of astroglial cells and, in combination with other drugs, promote apoptosis in multiple myeloma cells.[1][3] Conversely, in certain conditions, this compound has been shown to prevent the loss of cell viability.[4] Therefore, what may be perceived as toxicity could be the on-target anti-proliferative or pro-apoptotic effect of the inhibitor.
Q3: At what concentrations should I expect to see cytotoxic effects from this compound?
The effective concentration of this compound for PLD1 inhibition is in the low nanomolar range.[1] However, cytotoxic effects are cell-line dependent. For example, inhibition of astroglial cell proliferation was observed at concentrations ranging from 5 to 5000 nM.[1] It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration for your assay and to establish a therapeutic window that separates the desired PLD1 inhibition from potential off-target effects or excessive cytotoxicity.
Q4: What are the known signaling pathways affected by PLD1 inhibition that could lead to cell death?
PLD1 is involved in cell survival signaling. Its inhibition can promote apoptosis through the modulation of the p53-dependent cell death pathway.[5] Specifically, loss of PLD1 activity can activate the ATM-Chk2-p53 signaling cascade, leading to apoptosis.[5] Additionally, PLD1 has been implicated in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, particularly at the G1/S phase transition, which can contribute to reduced cell proliferation.[2][6]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
This guide will help you determine if the observed cytotoxicity is due to the expected on-target effects of this compound or experimental artifacts.
| Potential Cause | Recommended Solution |
| On-Target Effect (Anti-Proliferation/Apoptosis) | - Confirm PLD1 Inhibition: Measure the levels of phosphatidic acid (PA) to confirm that this compound is inhibiting PLD1 at the concentrations used.- Assess Apoptosis: Perform a Caspase-3 activity assay or Annexin V/PI staining to determine if the cells are undergoing apoptosis. An increase in apoptosis is an expected outcome of PLD1 inhibition in many cancer cell lines.[3][5]- Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. An arrest in the G1 phase may be indicative of an on-target effect.[2] |
| Inhibitor Concentration is Too High | - Perform a Dose-Response Curve: Determine the IC50 for both PLD1 inhibition and cytotoxicity in your cell line. Use the lowest concentration that gives the desired level of PLD1 inhibition. |
| Solvent Toxicity | - Run a Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%).[7] |
| Compound Instability/Degradation | - Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C.[8]- Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation after addition. |
| Off-Target Effects | - Literature Review: Check for any published data on off-target effects of this compound for your specific cell line or pathway of interest.- Use a Structurally Different PLD1 Inhibitor: If available, use a different PLD1 inhibitor to see if it phenocopies the effects of this compound. |
Issue 2: Inconsistent Results or Lack of Effect on Cell Viability
| Potential Cause | Recommended Solution |
| Inhibitor is Not Active | - Verify Compound Integrity: Purchase this compound from a reputable supplier. If possible, confirm its identity and purity.- Proper Storage: Ensure the compound is stored correctly as per the manufacturer's instructions. |
| Cell Line is Resistant to PLD1 Inhibition | - Confirm PLD1 Expression: Verify that your cell line expresses PLD1 at the protein level.- Assess PLD1 Activity: Measure basal and stimulated PLD1 activity in your cell line to ensure it is a relevant target. |
| Suboptimal Assay Conditions | - Optimize Cell Seeding Density: Ensure cells are in the exponential growth phase during the experiment.- Appropriate Assay Duration: The timing of the viability assessment is critical. A time-course experiment is recommended. |
| Assay Interference | - Control for Compound Interference: Some compounds can interfere with assay reagents (e.g., MTT reduction). Run appropriate controls, such as the inhibitor in cell-free media with the assay reagents. |
Data Presentation
Table 1: Summary of this compound Effects on Cell Viability and Proliferation
| Cell Line | Experimental Context | This compound Concentration | Observed Effect | Reference |
| Astroglial cells | Basal and FCS/IGF-1 stimulated proliferation | 5, 50, 500, 5000 nM | Inhibition of proliferation | [1] |
| D407 (Retinal Pigment Epithelium) | LPS-induced stress | 10 µg/mL | Prevention of cell viability loss | [4] |
| U266 and H929 (Multiple Myeloma) | In combination with Bortezomib | Not specified | Promotion of apoptosis | [3] |
| HepG2 (Hepatocellular Carcinoma) | Proliferation assay | Not specified | Suppression of proliferation | [2] |
| Primary Prostate Cancer Cells | Cell cycle analysis | Not specified | Weaker inhibition of cell cycling compared to PLD2 inhibition | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3 Activity Assay for Apoptosis
This protocol provides a method to determine if cell death induced by this compound is due to apoptosis.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Lysis: Harvest the cells and lyse them using a suitable cell lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the Caspase-3 substrate and assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the Caspase-3 activity.
Mandatory Visualizations
Caption: Troubleshooting workflow for high cell death.
Caption: PLD1 signaling pathway in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cleavage of phospholipase D1 by caspase promotes apoptosis via modulation of the p53-dependent cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
VU0359595 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of VU0359595, a potent and selective phospholipase D1 (PLD1) inhibitor. Additionally, it offers troubleshooting guides for common experimental issues and detailed protocols for relevant assays.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experiments.
Storage of Solid Compound:
| Storage Temperature | Shelf Life | Special Conditions |
| -20°C | ≥ 4 years[1] | Store in a tightly sealed vial, protected from moisture and light. |
| 4°C | Up to 6 months | For short-term storage, ensure the vial is tightly sealed and protected from light and moisture.[2] |
Storage of Stock Solutions:
| Storage Temperature | Shelf Life | Special Conditions |
| -80°C | Up to 6 months[3][4] | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials and protect from light.[3][4] |
| -20°C | Up to 1 month[3][4] | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials and protect from light.[3][4] |
Solubility
| Solvent | Concentration | Special Instructions |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (20.10 mM)[4] | Ultrasonic treatment may be required to fully dissolve the compound. Note that hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened DMSO.[4] |
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Question: My this compound solution appears cloudy or has precipitated after dilution in cell culture media. What should I do?
Answer:
-
Initial Dissolution: Ensure that the initial stock solution in DMSO is fully dissolved. As noted, sonication may be necessary.[4]
-
Final DMSO Concentration: When diluting the stock solution into your aqueous-based cell culture media, ensure the final concentration of DMSO is low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Media Components: Some components in cell culture media can interact with small molecules and reduce their stability or solubility.[5][6] If precipitation persists, consider preparing fresh dilutions immediately before use and adding them to the media with gentle mixing.
Question: I am observing high variability in the results of my cell-based assays with this compound. What could be the cause?
Answer:
-
Inconsistent Dosing: Ensure accurate and consistent pipetting of the inhibitor. High variability can result from inconsistent sample handling.
-
Cell Health and Density: Variations in cell seeding density and overall cell health can significantly impact assay results. Standardize your cell culture and seeding protocols.
-
Inhibitor Stability in Media: The stability of this compound in your specific cell culture media at 37°C over the course of your experiment may be a factor. While specific data for this compound is limited, small molecule inhibitors can degrade in culture media. Consider minimizing the incubation time if possible or replenishing the inhibitor for longer experiments.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which can lead to inconsistent or unexpected results. It is crucial to use the lowest effective concentration.
Question: I am not observing the expected inhibitory effect of this compound on PLD1 activity. What should I check?
Answer:
-
Compound Integrity: Verify that the compound has been stored correctly and is within its recommended shelf life. Improper storage can lead to degradation.
-
Assay Conditions: Ensure that your assay conditions are optimized for detecting PLD1 activity. This includes appropriate substrate concentrations and incubation times.
-
Cell Permeability: Confirm that this compound is able to effectively penetrate the cells in your experimental system.
-
Mechanism of Action: this compound is a selective PLD1 inhibitor with an IC50 of 3.7 nM and is over 1700-fold more selective for PLD1 than PLD2 (IC50 of 6.4 µM).[4] Ensure your assay is specifically measuring PLD1 activity.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. The molecular weight of this compound is 497.43 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.97 mg of the compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3][4]
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with VU0359595: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with VU0359595, a potent and selective Phospholipase D1 (PLD1) inhibitor. By understanding the compound's characteristics and adhering to best practices, researchers can enhance the reproducibility and reliability of their results.
Troubleshooting Guide: Addressing Inconsistent Results
Problem 1: Higher than Expected IC50 or Reduced Potency
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound stock solutions are stable for 6 months at -80°C and 1 month at -20°C when stored properly (sealed, protected from light and moisture)[1]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate Compound Concentration | Verify the initial concentration of your stock solution. If possible, confirm the concentration using analytical methods. Ensure accurate serial dilutions for your working solutions. |
| Suboptimal Assay Conditions | Ensure the assay buffer components do not interfere with the inhibitor. The pH, ionic strength, and presence of detergents can influence compound activity. |
| Cellular Permeability Issues | While this compound is used in cell-based assays, its permeability can vary between cell lines. Consider performing time-course experiments to determine the optimal pre-incubation time. |
| High Cell Density | An excessive number of cells in the assay can lead to rapid metabolism of the compound or depletion of the substrate, masking the inhibitory effect. Optimize cell density for your specific assay. |
Problem 2: Variability Between Experimental Replicates
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and have a consistent passage number. Stressed or senescent cells can exhibit altered signaling pathways. |
| Precipitation of the Compound | This compound is soluble in DMSO at 5 mg/mL[2]. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low and does not cause precipitation. Visually inspect for any precipitate. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes for serial dilutions. |
| Edge Effects in Plate-Based Assays | In multi-well plates, wells on the outer edges can be prone to evaporation, leading to increased compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile buffer. |
Problem 3: Unexpected or Off-Target Effects
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Although this compound is highly selective for PLD1 over PLD2, using concentrations significantly above the IC50 for PLD1 may lead to off-target effects[1][2][3]. Use the lowest effective concentration possible. |
| PLD2 Inhibition at High Concentrations | This compound has an IC50 of 6.4 μM for PLD2[1][2]. If using concentrations in this range, consider the potential for PLD2 inhibition to contribute to the observed phenotype. |
| Unknown Off-Target Interactions | As with any small molecule inhibitor, undisclosed off-target interactions are possible[4][5][6]. Consider using a structurally distinct PLD1 inhibitor as a control to confirm that the observed phenotype is due to PLD1 inhibition. |
| Cellular Response to DMSO | Ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, and is at a level that does not induce cellular toxicity or differentiation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of PLD1. Preliminary evidence suggests that it may act as an allosteric inhibitor, meaning it binds to a site on the enzyme other than the catalytic site to inhibit its activity[2].
Q2: How selective is this compound for PLD1 over PLD2?
A2: this compound is highly selective, with a reported IC50 of 3.7 nM for PLD1 and 6.4 μM for PLD2, representing over 1700-fold selectivity[1][2][3].
Q3: What are the recommended storage conditions for this compound?
A3: Stock solutions of this compound in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is crucial to store them in sealed containers, away from moisture and light[1].
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of 5 mg/mL[2].
Q5: In what types of research has this compound been used?
A5: this compound has been utilized in research related to cancer, diabetes, neurodegenerative diseases, and inflammatory diseases[1]. For instance, it has been shown to inhibit the proliferation of astroglial cells and modulate autophagy in retinal pigment epithelium cells[1][3].
Quantitative Data Summary
| Parameter | Value | Reference |
| PLD1 IC50 | 3.7 nM | [1][2] |
| PLD2 IC50 | 6.4 μM | [1][2] |
| Selectivity (PLD2/PLD1) | >1700-fold | [1][2][3] |
| Solubility in DMSO | 5 mg/mL | [2] |
| Stock Solution Stability | 6 months at -80°C, 1 month at -20°C | [1] |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in appropriate multi-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.1%).
-
Pre-incubation: Pre-incubate the cells with this compound or vehicle control for a duration determined by time-course experiments (e.g., 30 minutes to 1 hour) before adding a stimulant, if applicable.
-
Stimulation: Add the agonist or stimulant to induce PLD1 activity.
-
Assay: Perform the specific assay to measure the desired endpoint (e.g., PLD activity, cell proliferation, protein expression).
Visualizations
Caption: Simplified signaling pathway showing the inhibition of PLD1 by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting VU0359595 solubility issues
Welcome to the technical support center for VU0359595. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as CID-533619595 or ML-270, is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1).[1][2] It exhibits over 1700-fold selectivity for PLD1 over PLD2, making it a valuable tool for studying the specific roles of PLD1 in various cellular processes.[1][2]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₅H₂₉BrN₄O₂[3] |
| Molecular Weight | 497.43 g/mol |
| CAS Number | 1246303-14-9[1] |
| Appearance | Crystalline solid |
Q3: What is the primary recommended solvent for this compound?
The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] Commercial suppliers typically provide solubility data in DMSO at concentrations of 5 mg/mL or 10 mM.[1][2]
Q4: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in high-purity, anhydrous DMSO at a concentration of 10 mM. To aid dissolution, gentle warming and vortexing may be applied. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide: this compound Solubility Issues
A common challenge encountered with hydrophobic small molecules like this compound is precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.
Issue: My this compound precipitates out of solution upon dilution into my aqueous experimental buffer.
This is a frequent observation and can be addressed through a systematic troubleshooting approach. The following sections provide guidance on how to resolve this issue.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow to follow when encountering solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Exploring Alternative Solvents
While DMSO is the primary choice, other organic solvents can be tested for their ability to dissolve this compound and their compatibility with your experimental system.
| Solvent | Polarity Index | General Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High dissolving power, but can be toxic to some cells at higher concentrations. |
| Ethanol (EtOH) | 5.2 | Generally less toxic than DMSO, but may be less effective at dissolving highly hydrophobic compounds. |
| Methanol (MeOH) | 6.6 | Similar to ethanol, but can be more toxic. |
| N,N-Dimethylformamide (DMF) | 6.4 | Strong solvent, but can have compatibility issues with certain plastics and biological assays. |
| Acetonitrile (ACN) | 5.8 | Often used in analytical techniques; its utility as a stock solvent depends on the compound and assay. |
Note: The ideal solvent will depend on the specific experimental conditions. It is crucial to always include a vehicle control (the solvent without this compound) in your experiments to account for any solvent-induced effects.
Experimental Protocols
Protocol 1: Determining the Kinetic Aqueous Solubility of this compound
This protocol provides a method to determine the maximum soluble concentration of this compound in your specific aqueous buffer. This is a "kinetic" solubility assessment, which is relevant for experiments where a DMSO stock is diluted into an aqueous medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity) or a nephelometer
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. A starting concentration of 10 mM is recommended. Ensure the compound is fully dissolved.
-
Prepare a serial dilution of the this compound stock solution in DMSO. For example, a 2-fold serial dilution series.
-
In a 96-well plate, add a small, fixed volume of each DMSO dilution to your pre-warmed aqueous buffer. A common approach is to add 2 µL of the DMSO stock to 98 µL of buffer, resulting in a 2% final DMSO concentration. Include a DMSO-only control.
-
Mix the plate gently and incubate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the maximum kinetic soluble concentration under these conditions.
Caption: Experimental workflow for determining kinetic solubility.
Signaling Pathway
This compound exerts its effects by inhibiting PLD1. Understanding the PLD1 signaling pathway is crucial for interpreting experimental results.
PLD1 Signaling Pathway
Phospholipase D1 (PLD1) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, into phosphatidic acid (PA) and choline.[4][5] PA acts as a critical second messenger, influencing a wide array of downstream cellular processes. The activation of PLD1 itself is tightly regulated by various upstream signals.
References
potential artifacts of VU0359595 treatment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing the selective Phospholipase D1 (PLD1) inhibitor, VU0359595. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design, execution, and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CID-53361951 or ML-270) is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1).[1][2] It exhibits an IC50 of 3.7 nM for PLD1 and is over 1700-fold more selective for PLD1 than for PLD2 (IC50 = 6.4 µM).[1][2] this compound is an invaluable tool for investigating the physiological and pathological roles of PLD1 in various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction.[1]
Q2: In what experimental systems has this compound been used?
This compound has been utilized in a variety of in vitro and cell-based assays to probe the function of PLD1 in diverse biological contexts, including:
-
Cancer Research: Investigating the role of PLD1 in cancer cell proliferation and survival.[1]
-
Neuroscience: Studying the involvement of PLD1 in neurodegenerative and inflammatory diseases.[1]
-
Diabetes Research: Exploring the function of PLD1 in diabetic complications.[1]
-
Immunology and Infectious Disease: Examining the role of PLD1 in inflammatory responses and pathogen internalization.[1]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for PLD1 over PLD2, a comprehensive screen of its activity against a broad range of other kinases and enzymes is not publicly available. As with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. The benzimidazolone core structure is a common scaffold in medicinal chemistry and may interact with other proteins.[3][4][5][6] Researchers should perform appropriate control experiments to validate that the observed phenotype is a direct result of PLD1 inhibition.
Q4: How should I prepare and store this compound?
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: What are some common experimental artifacts to be aware of when using small molecule inhibitors like this compound?
Potential artifacts can arise from the physicochemical properties of the compound or its interaction with the experimental system. These may include:
-
Compound Precipitation: Poor solubility in aqueous media can lead to compound precipitation, resulting in inconsistent and unreliable data.
-
Fluorescence Interference: Some compounds can be autofluorescent, which may interfere with fluorescence-based assays.
-
Non-specific Protein Binding: At high concentrations, small molecules can bind non-specifically to proteins, leading to off-target effects.
-
Cellular Toxicity: At certain concentrations, the compound itself may induce cytotoxicity independent of its intended target.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Determine the optimal final DMSO concentration in your culture medium (typically ≤ 0.5%). 3. Test the solubility of this compound in your specific cell culture medium at the desired working concentration. |
| Cell Health Issues | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to general toxicity. 2. Optimize the incubation time and concentration of this compound to minimize any cytotoxic effects. |
| Assay Variability | 1. Ensure consistent cell seeding density and treatment conditions across all experiments. 2. Include appropriate positive and negative controls in every experiment. |
Issue 2: Observed Phenotype May Be an Off-Target Effect
| Possible Cause | Troubleshooting Steps |
| Lack of Specificity | 1. Use a Structurally Unrelated PLD1 Inhibitor: Confirm the on-target effect by using another PLD1 inhibitor with a different chemical scaffold. A similar phenotype with a different inhibitor strengthens the conclusion that the effect is due to PLD1 inhibition. 2. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PLD1 expression. The resulting phenotype should mimic that of this compound treatment. 3. Rescue Experiment: In a PLD1-knockdown or knockout background, treatment with this compound should not produce any further effect. |
| Concentration-Dependent Off-Target Effects | 1. Dose-Response Curve: Perform a detailed dose-response analysis to identify the lowest effective concentration of this compound. Higher concentrations are more likely to induce off-target effects. 2. Orthogonal Assays: Use different experimental readouts to confirm the primary observation. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Prepare Working Solution: Dilute the this compound stock solution in cell culture medium to the final desired concentration immediately before use. Ensure thorough mixing.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period under standard culture conditions.
-
Downstream Analysis: Following incubation, proceed with the planned experimental analysis (e.g., cell lysis for western blotting, cell viability assay, etc.).
Data Presentation
| Parameter | This compound |
| Target | Phospholipase D1 (PLD1) |
| IC50 (PLD1) | 3.7 nM |
| IC50 (PLD2) | 6.4 µM |
| Selectivity (PLD2/PLD1) | >1700-fold |
| Synonyms | CID-53361951, ML-270 |
| Molecular Formula | C29H36N4O2 |
| Molecular Weight | 480.6 g/mol |
| Solubility | DMSO |
Visualizations
Caption: Simplified signaling pathway of PLD1 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0359595 Activity and Serum Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of VU0359595, a potent and selective Phospholipase D1 (PLD1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), with an IC50 of 3.7 nM.[1] It exhibits over 1700-fold selectivity for PLD1 over its isoform, PLD2.[1][2] PLD1 is an enzyme that hydrolyzes phosphatidylcholine (PC), a major component of cell membranes, to produce phosphatidic acid (PA) and choline. PA acts as a critical second messenger in a variety of cellular signaling pathways that regulate processes such as cell proliferation, membrane trafficking, and cytoskeletal organization.[2] By inhibiting PLD1, this compound blocks the production of PA and modulates these downstream signaling events.
Q2: I'm observing a significant decrease in the potency (higher IC50) of this compound in my cell-based assays compared to biochemical assays. Why is this happening?
A2: This is a common observation when transitioning from a pure biochemical (enzymatic) assay to a cell-based assay that uses culture medium supplemented with serum, such as Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS). The primary reason for this decrease in apparent potency is the binding of this compound to proteins present in the serum, most notably serum albumin.[3] This protein binding sequesters the inhibitor, reducing the "free" concentration of this compound available to interact with its target, PLD1, within the cells. This phenomenon is often referred to as an "IC50 shift".[3][4]
Q3: What is the "Free Drug Hypothesis" and how does it relate to this compound activity in the presence of serum?
A3: The "Free Drug Hypothesis" states that only the unbound fraction of a drug is available to diffuse across cell membranes, interact with its target, and elicit a biological effect. The protein-bound fraction is generally considered inactive. In the context of your experiments, the this compound bound to serum proteins is unable to inhibit PLD1. Therefore, a higher total concentration of this compound is required in the presence of serum to achieve the same free concentration—and thus the same level of PLD1 inhibition—as in a serum-free environment.
Q4: How can I quantify the impact of serum on this compound activity?
A4: The effect of serum on the potency of this compound can be quantified by performing an "IC50 shift assay". This involves determining the IC50 value of this compound in the absence of serum and in the presence of one or more concentrations of serum or a major serum protein like Human Serum Albumin (HSA). The fold-shift in the IC50 value provides a quantitative measure of the impact of protein binding.
Q5: Are there other components in serum besides proteins that could affect my experiment?
A5: While protein binding is the most common cause of reduced inhibitor potency, other serum components could potentially interfere with your assay. Serum contains a complex mixture of growth factors, lipids, and small molecules that could activate parallel signaling pathways or otherwise influence cell behavior and the readout of your assay.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent batches of serum (e.g., FBS) with varying protein concentrations.- Pipetting errors, especially during serial dilutions.- Inconsistent cell seeding density. | - Use a single, quality-controlled batch of serum for a series of related experiments.- Prepare master mixes for reagents and use calibrated pipettes.- Ensure a uniform, confluent monolayer of cells before starting the experiment. |
| No significant PLD1 inhibition observed in cell-based assays at expected concentrations. | - High percentage of serum in the culture medium leading to extensive protein binding of this compound.- this compound may have poor cell permeability.- The compound may have degraded due to improper storage. | - Reduce the serum concentration during the inhibitor treatment period, if possible for your cell type.- Perform an IC50 shift assay to determine the extent of potency loss.- Confirm the cell permeability of this compound through separate assays.- Verify the integrity of your this compound stock. |
| Unexpected cell toxicity at high concentrations of this compound. | - Off-target effects of the inhibitor at high concentrations.- Solvent (e.g., DMSO) toxicity. | - Include appropriate vehicle controls (e.g., DMSO alone) in your experiment.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).- Perform a cell viability assay in parallel with your functional assay. |
Quantitative Data Summary
The following table provides a hypothetical example of the results from an IC50 shift assay for this compound in the presence of increasing concentrations of Human Serum Albumin (HSA). This data illustrates the expected decrease in apparent potency due to protein binding.
| HSA Concentration (% w/v) | IC50 of this compound (nM) | Fold Shift in IC50 |
| 0% (Assay Buffer) | 3.7 | 1.0 |
| 1% | 25.9 | 7.0 |
| 2% | 51.8 | 14.0 |
| 4% (Physiological Conc.) | 103.6 | 28.0 |
Note: This is a hypothetical data table for illustrative purposes. Actual results may vary.
Experimental Protocols
Detailed Protocol: IC50 Shift Assay for this compound
This protocol describes a method to determine the impact of serum protein on the inhibitory activity of this compound on PLD1 in a cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line expressing PLD1
-
Cell culture medium (with and without serum)
-
Assay buffer (e.g., PBS or HBSS)
-
Human Serum Albumin (HSA), fatty acid-free
-
96-well cell culture plates (white or black, depending on assay readout)
-
PLD1 activity assay kit (e.g., fluorescent or luminescent readout)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard cell culture conditions.
-
Preparation of HSA Solutions: Prepare a series of HSA solutions in serum-free assay buffer at 2x the final desired concentrations (e.g., 0%, 2%, 4%, and 8% w/v).
-
Preparation of this compound Dilution Series:
-
Prepare a 2x concentrated serial dilution of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions.
-
-
Inhibitor and HSA Pre-incubation:
-
In a separate 96-well plate (non-cell culture treated), add 50 µL of each 2x HSA solution to the appropriate wells. For the 0% HSA condition, add 50 µL of assay buffer.
-
Add 50 µL of the 2x this compound serial dilutions to the corresponding HSA-containing wells. This will result in a 1x final concentration for both the inhibitor and HSA.
-
Incubate at 37°C for 30 minutes to allow the inhibitor and HSA to reach binding equilibrium.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells and wash once with assay buffer.
-
Transfer 100 µL of the pre-incubated this compound/HSA mixtures to the corresponding wells of the cell plate.
-
Incubate for the desired time to allow for PLD1 inhibition (e.g., 1-2 hours).
-
-
PLD1 Activity Assay:
-
Initiate the PLD1 activity assay according to the manufacturer's instructions. This may involve adding a substrate and incubating for a specific period.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal inhibition (if available).
-
Plot the normalized response versus the log of the this compound concentration for each HSA concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
Calculate the "fold shift" by dividing the IC50 in the presence of HSA by the IC50 in the absence of HSA.
-
Visualizations
References
VU0359595 degradation in culture media
Welcome to the technical support center for VU0359595. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and use of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing stock solutions of this compound?
A1: For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO. It is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for use within one month or at -80°C for up to six months.[1] Ensure the vials are tightly sealed and protected from light and moisture.[1]
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: While specific degradation kinetics of this compound in various cell culture media have not been extensively published, the stability of small molecules in aqueous environments can be influenced by factors such as pH, temperature, and the presence of media components. For a related compound, ML395, high stability was observed in PBS at room temperature for 48 hours. While this suggests that this compound may also exhibit good stability, it is crucial to determine its stability under your specific experimental conditions.
Q3: What are the typical working concentrations of this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used a range of concentrations, from as low as 2 nM to 5 µM.[1] For example, in A549 cells, 2 nM of this compound was used to block gliotoxin-induced effects, while in RPE cells, concentrations of 0.15 µM and 5 µM have been utilized to study its effects on high glucose and LPS-induced responses, respectively.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Can I expect this compound to be metabolized by cells in culture?
A4: Cellular metabolism of small molecules is a possibility and can affect the compound's effective concentration and activity over time. The extent of metabolism will depend on the cell type and its metabolic enzyme profile. If you suspect metabolism is affecting your results, you may need to perform experiments to quantify the intracellular and extracellular concentrations of this compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in culture medium: The compound may not be stable under your specific experimental conditions (e.g., pH, media components, incubation time). | - Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section).- Reduce the incubation time if significant degradation is observed.- Consider replenishing the medium with fresh this compound during long-term experiments. |
| Suboptimal compound handling: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] | |
| Incorrect working concentration: The concentration used may be too low for the specific cell type or assay. | - Perform a dose-response curve to determine the optimal concentration.- Review literature for concentrations used in similar experimental systems.[1] | |
| High variability between experimental replicates. | Inconsistent compound addition: Inaccurate pipetting or uneven distribution of the compound in the culture wells. | - Ensure accurate and consistent addition of this compound to all wells.- Gently mix the culture plate after adding the compound. |
| Precipitation of the compound: The concentration used may exceed its solubility in the culture medium. | - Visually inspect the medium for any signs of precipitation after adding this compound.- Determine the solubility of this compound in your culture medium. If necessary, adjust the final DMSO concentration (typically kept below 0.5%). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep vials tightly sealed and protected from light.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep vials tightly sealed and protected from light.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
- This compound
- Your specific cell culture medium (with and without serum, if applicable)
- Sterile microcentrifuge tubes or a multi-well plate
- Incubator (37°C, 5% CO₂)
- HPLC or LC-MS system
- Acetonitrile (ACN) or other suitable organic solvent for extraction
- Internal standard (optional, but recommended for accurate quantification)
2. Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Prepare separate samples for each time point and condition (with/without serum).
- Immediately after spiking, take the "time 0" sample.
- Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
- Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
- For each sample, precipitate proteins and extract the compound by adding a known volume of cold ACN (e.g., 2 volumes of ACN to 1 volume of media). If using an internal standard, it should be in the ACN.
- Vortex the samples and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or HPLC vial.
- Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Visualizations
Caption: Simplified PLD1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in culture media.
References
addressing high background with VU0359595
Welcome to the technical support center for VU0359595. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a particular focus on mitigating high background signals in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Phospholipase D1 (PLD1).[1][2] Its primary mechanism of action is the inhibition of PLD1's enzymatic activity, which is the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline (B1196258). This compound exhibits high selectivity for PLD1 over the PLD2 isoform, with a reported selectivity of over 1700-fold.[1][2] This makes it a valuable tool for studying the specific roles of PLD1 in various cellular processes and disease models, including cancer, diabetes, and neurodegenerative diseases.[2]
Q2: I am observing a high background signal in my fluorescence-based PLD1 assay when using this compound. What are the potential causes?
High background in fluorescence-based assays can originate from several sources. When using a small molecule inhibitor like this compound, potential causes include:
-
Compound Autofluorescence: this compound itself might possess intrinsic fluorescent properties at the excitation and emission wavelengths used in your assay.
-
Non-Specific Binding: The inhibitor may bind to other proteins or cellular components, or to the assay plate itself, leading to a false-positive signal.
-
Assay Reagent Interference: Components of your assay buffer or the fluorescent substrate could be contributing to the high background.
-
Cellular Autofluorescence: If you are performing a cell-based assay, the cells themselves can exhibit natural fluorescence.
-
Suboptimal Assay Conditions: Inadequate washing steps, improper blocking, or suboptimal antibody/reagent concentrations can all lead to increased background.
Q3: Can off-target effects of this compound contribute to high background or unexpected results?
While this compound is reported to be highly selective for PLD1 over PLD2, comprehensive data on its off-target profile against a wider range of kinases and other enzymes is not extensively published.[3] It is a common challenge with kinase inhibitors and other small molecules that they can have unintended off-target effects.[4][5] Such off-target binding could potentially contribute to high background signals or other confounding effects in your experiments. If you suspect off-target effects, it is advisable to include appropriate controls, such as testing the inhibitor in a PLD1-knockout or knockdown model, or using a structurally unrelated PLD1 inhibitor to confirm your findings.
Troubleshooting Guide: Addressing High Background Signal
High background can significantly impact the quality and reliability of your experimental data. This guide provides a systematic approach to troubleshooting and reducing high background when using this compound in PLD1 activity assays.
Initial Assessment of Background Signal
The first step is to identify the source of the high background. This can be achieved by running a series of control experiments.
Table 1: Control Experiments to Identify the Source of High Background
| Control Experiment | Purpose | Expected Outcome if Source of Background |
| Buffer/Reagents Only | To check for background from assay components. | High signal indicates a problem with the buffer or a specific reagent. |
| Buffer + this compound | To assess the intrinsic fluorescence of the inhibitor. | High signal suggests this compound is autofluorescent at your assay's wavelengths. |
| Buffer + Enzyme (PLD1) | To check for background from the enzyme preparation. | High signal may indicate impurities in the enzyme stock. |
| Buffer + Substrate | To evaluate the stability and purity of the substrate. | High signal could mean the substrate is degrading or contaminated. |
| No Primary Antibody (for antibody-based detection) | To check for non-specific binding of the secondary antibody. | Staining indicates a problem with the secondary antibody or blocking step. |
| Isotype Control (for antibody-based detection) | To assess non-specific binding of the primary antibody. | Staining suggests the primary antibody is binding non-specifically. |
| Unstained Cells (for cell-based assays) | To measure the level of cellular autofluorescence. | High signal indicates a need to adjust imaging parameters or use specific dyes. |
Systematic Troubleshooting Workflow
Based on the results of your initial assessment, follow this workflow to address the high background issue.
Detailed Methodologies for Key Experiments
In Vitro PLD1 Inhibition Assay (Fluorescence-based)
This protocol is a general guideline for a fluorescence-based in vitro assay to determine the IC50 of this compound for PLD1. Optimization of specific parameters will be necessary for your particular experimental setup.
Materials:
-
Recombinant human PLD1 enzyme
-
Fluorescent PLD1 substrate (e.g., Amplex Red reagent)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2)
-
This compound stock solution (in DMSO)
-
Black, low-binding 96-well plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a working solution of the fluorescent substrate, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Enzyme and Inhibitor Incubation:
-
Add 25 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted PLD1 enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to each well to start the enzymatic reaction.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Tips for this Protocol:
-
High Background:
-
Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to reduce non-specific binding.
-
Include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the assay buffer.
-
Optimize the concentration of all reagents , including the enzyme and substrate, to find the best signal-to-noise ratio.
-
Ensure thorough mixing of reagents in the wells.
-
Cell-Based PLD1 Activity Assay
This protocol provides a general framework for measuring PLD1 activity in a cellular context.
Signaling Pathway
This compound acts by inhibiting PLD1, which is a key enzyme in a fundamental signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
controlling for VU0359595 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0359595. Our goal is to address specific issues that may be encountered during experiments and to ensure proper experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a positive allosteric modulator (PAM) of mGluR4?
A critical point of clarification is that this compound is not an mGluR4 PAM. Published research overwhelmingly identifies this compound as a potent and highly selective inhibitor of Phospholipase D1 (PLD1).[1][2] It exhibits over 1,700-fold selectivity for PLD1 over its isoform, PLD2.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of PLD1 in various cellular processes.
Q2: What is the primary mechanism of action for this compound?
This compound functions by inhibiting the enzymatic activity of PLD1.[1][2] PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC), a major phospholipid in cell membranes, to produce phosphatidic acid (PA) and choline.[3][4] PA is a critical lipid second messenger that regulates a multitude of cellular processes by recruiting and activating various downstream effector proteins.[5][6][7] By inhibiting PLD1, this compound reduces the production of PA, thereby modulating these downstream signaling pathways.
Q3: What is the recommended vehicle for dissolving this compound?
The most commonly used vehicle for dissolving this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, a stock solution in DMSO is often further diluted in aqueous solutions like saline or a formulation containing polyethylene (B3416737) glycol (PEG) or carboxymethylcellulose (CMC).
Q4: Can the vehicle, DMSO, affect my experimental results?
Yes, DMSO is not biologically inert and can exert its own effects on cells, which can confound experimental results if not properly controlled for. These "vehicle effects" are concentration-dependent and can include:
-
Alterations in cell proliferation and viability: Low concentrations of DMSO may stimulate cell growth in some cell lines, while higher concentrations can be cytotoxic.
-
Changes in gene expression and cell differentiation.
-
Modulation of intracellular signaling pathways.
-
Increased cell membrane permeability.
Therefore, it is imperative to include a vehicle control group in all experiments. This group should be treated with the same final concentration of DMSO as the experimental groups, but without this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results | Vehicle Effects: The concentration of DMSO may be too high, causing off-target effects. | 1. Titrate DMSO: Determine the highest non-toxic concentration of DMSO for your specific cell line and assay duration. Generally, keep the final DMSO concentration ≤ 0.1% for long-term experiments and ≤ 0.5% for shorter assays. 2. Always Include a Vehicle Control: Compare the results of your this compound-treated group directly to a vehicle-only treated group, not to an untreated group. |
| No observable effect of this compound | Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit PLD1 in your experimental system. Low PLD1 Expression/Activity: The cell type you are using may have very low endogenous PLD1 expression or activity. | 1. Increase Concentration: Based on published data, in vitro concentrations of this compound can range from nanomolar to low micromolar.[1] Consider performing a dose-response curve to determine the optimal concentration for your experiment. 2. Confirm PLD1 Expression: Verify PLD1 expression in your cell line using techniques like Western blot or qPCR. 3. Assay PLD1 Activity: Use a PLD1 activity assay to confirm that the enzyme is active in your system and is inhibited by this compound. |
| Compound Precipitation | Poor Solubility: The final concentration of this compound in the aqueous culture medium may exceed its solubility limit. | 1. Prepare Fresh Stock Solutions: this compound stock solutions in DMSO should be stored properly (see Data Presentation section). 2. Use Ultrasonic Bath: When preparing the stock solution in DMSO, using an ultrasonic bath can aid in dissolution.[1] 3. Step-wise Dilution: When diluting the DMSO stock into your aqueous medium, add it slowly while vortexing or mixing to prevent precipitation. |
Data Presentation
This compound Inhibitory Activity
| Target | IC₅₀ | Selectivity | Reference |
| PLD1 | 3.7 nM | >1,700-fold vs. PLD2 | [1] |
| PLD2 | 6.4 µM | [1] |
Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration | Recommendation | Potential Effects |
| ≤ 0.1% | Highly Recommended | Minimal impact on cell viability and signaling. Ideal for long-term experiments (>24 hours). |
| 0.1% - 0.5% | Acceptable for many cell lines | May be tolerated for shorter durations (24-72 hours). A vehicle control is essential. |
| > 0.5% | Use with Caution | Increased risk of cytotoxicity, altered gene expression, and other off-target effects. |
Experimental Protocols
General Protocol for In Vitro Cell Treatment
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1]
-
-
Cell Seeding:
-
Plate cells at the desired density and allow them to adhere and stabilize overnight.
-
-
Treatment Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations. This ensures that the same volume of DMSO solution is added to each well to maintain a constant final DMSO concentration.
-
Prepare a "vehicle" solution of 100% DMSO.
-
-
Cell Treatment:
-
Warm the cell culture medium to 37°C.
-
For the untreated group , add a corresponding volume of sterile PBS or culture medium.
-
For the vehicle control group , add the appropriate volume of the 100% DMSO vehicle solution to the culture medium to achieve the final desired DMSO concentration (e.g., add 1 µL of 100% DMSO to 1 mL of medium for a final concentration of 0.1%).
-
For the experimental groups , add the same volume of the corresponding this compound DMSO dilutions to the culture medium.
-
Gently swirl the plates to ensure even distribution of the compound.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired experimental duration.
-
Proceed with your downstream analysis (e.g., cell viability assay, Western blot, etc.).
-
Mandatory Visualization
Caption: this compound inhibits the PLD1 signaling pathway.
Caption: Proper experimental design for controlling vehicle effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Turnover of Phosphatidic Acid through Distinct Signaling Pathways Affects Multiple Aspects of Pollen Tube Growth in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 7. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of VU0359595: A Comparative Guide for Researchers
For scientists and professionals in drug development, the rigorous validation of a compound's inhibitory effect is paramount. This guide provides a comprehensive comparison of VU0359595, a potent and selective Phospholipase D1 (PLD1) inhibitor, with other known PLD inhibitors. The information presented herein is supported by experimental data and detailed methodologies to aid in the objective assessment of this compound's performance.
Unveiling this compound: A Potent and Selective PLD1 Inhibitor
This compound, also known as CID-53361951 or ML-270, has emerged as a highly potent and selective small molecule inhibitor of PLD1.[1] Experimental data reveals an IC50 of 3.7 nM for PLD1, demonstrating its strong inhibitory activity.[2] A key advantage of this compound is its remarkable selectivity; it is over 1700-fold more selective for PLD1 than for its isoform, PLD2 (IC50 of 6.4 μM).[2] This high degree of selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of PLD1 in cellular processes. The target enzyme, PLD1, is a key player in various signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
Comparative Analysis of PLD Inhibitors
To provide a clear perspective on the efficacy and selectivity of this compound, the following table summarizes its performance in comparison to other notable PLD inhibitors. The data is presented with IC50 values for both PLD1 and PLD2, allowing for a direct assessment of potency and isoform specificity.
| Inhibitor | Target(s) | PLD1 IC50 | PLD2 IC50 | Selectivity (PLD2/PLD1) |
| This compound | PLD1 | 3.7 nM [2] | 6,400 nM [2] | ~1730-fold [2] |
| A3373 | PLD1 | 325 nM[3] | 15,150 nM[3] | ~47-fold |
| VU0155069 | PLD1 | 100 nM (used concentration)[4] | - | PLD1 selective |
| ML299 | PLD1/PLD2 | 5.6 nM[5] | 20 nM[5] | ~3.6-fold |
| Halopemide | PLD1/PLD2 | - | 1,500 nM | Dual inhibitor |
| ML298 | PLD2 | >20,000 nM[6] | 355 nM[6] | >56-fold (PLD1/PLD2) |
| VU0364739 | PLD2 | 1,500 nM[7] | - | PLD2 selective |
Experimental Protocols for Validating Inhibitory Effects
Accurate and reproducible experimental design is critical for validating the inhibitory activity of compounds like this compound. Below are detailed methodologies for key assays.
In Vitro PLD1 Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PLD1 and its inhibition by a test compound.
Materials:
-
Purified recombinant human PLD1 enzyme
-
Substrate: Phosphatidylcholine (PC), radiolabeled (e.g., [³H]phosphatidylcholine)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 3 mM EGTA, 3 mM CaCl₂, 100 mM KCl, 2 mM DTT)
-
Primary alcohol (e.g., n-butanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the test compound (e.g., this compound) at various concentrations.
-
Add the purified PLD1 enzyme to the mixture and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled PC substrate and n-butanol. The presence of a primary alcohol like n-butanol allows for the transphosphatidylation reaction, which is specific to PLD activity.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Separate the lipid phase containing the radiolabeled product (phosphatidylbutanol) from the aqueous phase.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control and determine the IC50 value.
Cell-Based PLD1 Activity Assay (Transphosphatidylation Assay)
This assay measures PLD1 activity within a cellular context, providing insights into the compound's cell permeability and efficacy in a more physiological environment. The Calu-1 human lung adenocarcinoma cell line is often used as it predominantly expresses PLD1.[8]
Materials:
-
Calu-1 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cell labeling agent (e.g., [³H]-palmitate)
-
PLD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Primary alcohol (e.g., n-butanol)
-
Lysis buffer and reagents for lipid extraction
Procedure:
-
Culture Calu-1 cells to a suitable confluency in multi-well plates.
-
Label the cellular phospholipids (B1166683) by incubating the cells with [³H]-palmitate in the culture medium for several hours (e.g., 18-24 hours).
-
Wash the cells to remove unincorporated [³H]-palmitate.
-
Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations for a specific duration (e.g., 30 minutes).
-
Stimulate PLD1 activity by adding a PLD activator like PMA and n-butanol to the medium.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for the formation of [³H]-phosphatidylbutanol.
-
Terminate the reaction by aspirating the medium and lysing the cells.
-
Extract the lipids from the cell lysate using an organic solvent mixture.
-
Separate the lipids using thin-layer chromatography (TLC) or another suitable method.
-
Quantify the amount of [³H]-phosphatidylbutanol and express it as a percentage of total radiolabeled lipids.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Molecular Landscape
To better understand the context in which this compound acts, the following diagrams illustrate the PLD1 signaling pathway and a typical experimental workflow for validating its inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0359595 and Other Phospholipase D1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phospholipase D1 (PLD1) inhibitor VU0359595 with other alternative PLD1 inhibitors. The information is presented to assist researchers in making informed decisions for their studies by providing objective performance data, experimental methodologies, and insights into the underlying signaling pathways.
Introduction to PLD1 Inhibition
Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1] PA, in turn, modulates a wide array of cellular processes, including cell proliferation, migration, and vesicle trafficking.[1] Dysregulation of PLD1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3] A variety of small molecule inhibitors have been developed to target PLD1, each with distinct potencies and selectivities. This guide focuses on a comparative analysis of this compound against other known PLD1 inhibitors.
Quantitative Comparison of PLD1 Inhibitors
The following table summarizes the in vitro and cellular inhibitory activities of this compound and other selected PLD1 inhibitors. The data is compiled from various studies to provide a comparative overview of their potency and selectivity.
| Inhibitor | Target | In Vitro IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. PLD2 | Reference |
| This compound | PLD1 | 3.7 | - | >1700-fold (IC50 = 6.4 µM) | [4] |
| VU0155069 (CAY10593) | PLD1 | 46 | 110 | 20-fold (IC50 = 933 nM) | [5][6] |
| FIPI | PLD1/PLD2 | ~8-10 (PLD1) | - | Dual Inhibitor | [7] |
| NFOT | PLD2 | - | ~10 (PLD2) | PLD2 Specific | [7] |
| Japan Tobacco Compound | PLD1/PLD2 | <10 | - | Dual Inhibitor | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro PLD1 Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified PLD1 enzyme.
Materials:
-
Purified recombinant human PLD1 enzyme
-
Phosphatidylcholine (PC) substrate (e.g., radiolabeled [³H]PC or fluorescently labeled PC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.
-
Prepare the substrate solution by sonicating PC vesicles in the assay buffer.
-
Add the purified PLD1 enzyme to the assay buffer.
-
Initiate the reaction by adding the enzyme solution to the wells containing the test compounds and substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the product formation. For radiolabeled assays, this involves separating the product and quantifying radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular PLD Activity Assay
This protocol describes a general method to measure the effect of inhibitors on PLD activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
PLD activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
[³H]-palmitic acid or other suitable lipid precursor for radiolabeling
-
Ethanol (B145695) or 1-butanol
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Seed cells in multi-well plates and grow to a desired confluency.
-
Label the cells by incubating with [³H]-palmitic acid in the culture medium for several hours to overnight.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with various concentrations of the test inhibitor or DMSO vehicle for a specified time.
-
Stimulate PLD activity by adding a PLD activator (e.g., PMA) in the presence of a primary alcohol (e.g., ethanol or 1-butanol) for a defined period. The alcohol serves as a substrate for the PLD-catalyzed transphosphatidylation reaction, producing a stable product (phosphatidylethanol or phosphatidylbutanol) that is not readily metabolized.
-
Terminate the reaction and extract the cellular lipids using appropriate solvents.
-
Separate the lipids by TLC.
-
Visualize and quantify the radiolabeled phosphatidylalcohol product using autoradiography or a phosphorimager.
-
Calculate the inhibition of PLD activity at each inhibitor concentration relative to the stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the PLD1 signaling pathway and a typical experimental workflow for evaluating PLD1 inhibitors.
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TWO SITES OF ACTION FOR PLD2 INHIBITORS: THE ENZYME CATALYTIC CENTER AND AN ALLOSTERIC, PHOSPHOINOSITIDE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Japan Tobacco divulges new phospholipase D1 and D2 inhibitors | BioWorld [bioworld.com]
A Head-to-Head Comparison of PLD Inhibitors: VU0359595 vs. VU0285655
For researchers, scientists, and drug development professionals, the selective inhibition of phospholipase D (PLD) isoforms presents a critical avenue for investigating cellular signaling and developing novel therapeutics. This guide provides a comprehensive comparison of two key research tools: VU0359595, a potent and selective PLD1 inhibitor, and VU0285655, a selective PLD2 inhibitor. Understanding their distinct pharmacological profiles is essential for designing experiments that accurately dissect the roles of each PLD isoform.
Phospholipase D enzymes, specifically PLD1 and PLD2, are crucial regulators of a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] Dysregulation of PLD activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The development of isoform-selective inhibitors like this compound and VU0285655 has empowered researchers to delineate the specific functions of PLD1 and PLD2.
At a Glance: Key Quantitative Data
To facilitate a clear comparison, the following tables summarize the key pharmacological parameters of this compound and VU0285655.
| Parameter | This compound | VU0285655 | Reference |
| Primary Target | Phospholipase D1 (PLD1) | Phospholipase D2 (PLD2) | [2] |
| IC50 for Primary Target | 3.7 nM | ~355 nM (cellular assay) | [2][3] |
| Selectivity | >1700-fold selective for PLD1 over PLD2 | ~21 to >80-fold selective for PLD2 over PLD1 | [2][3] |
| PLD2 IC50 | 6.4 µM | - | [2] |
| PLD1 IC50 | - | >20,000 nM (cellular assay) | [3] |
Delving into the Mechanisms: Signaling Pathways
PLD1 and PLD2, despite their sequence homology, play distinct and sometimes opposing roles in cellular signaling. Their inhibition by this compound and VU0285655, respectively, allows for the precise dissection of these pathways.
mTOR/NF-κB Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of PLD1 by this compound has been shown to impact this pathway, suggesting a role for PLD1 in mTOR-mediated signaling.
Ras/MEK/ERK Signaling Pathway
The Ras/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. PLD2 has been implicated in the activation of this pathway, and its inhibition by VU0285655 can attenuate these downstream effects.
Experimental Protocols: A Guide to Application
Accurate and reproducible experimental design is paramount. Below are detailed methodologies for key experiments to compare the effects of this compound and VU0285655.
In Vitro PLD Activity Assay (Transphosphatidylation)
This assay measures the ability of PLD to catalyze the transfer of a phosphatidyl group from a substrate to a primary alcohol, a reaction specific to PLD.[3][4]
Materials:
-
Purified recombinant human PLD1 or PLD2
-
Phosphatidylcholine (PC) substrate (e.g., [3H]-labeled PC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 3 mM CaCl2, 100 mM KCl, 2 mM MgCl2)
-
1-Butanol
-
This compound and VU0285655 stock solutions (in DMSO)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
TLC plates and developing solvents
Procedure:
-
Prepare the reaction mixture containing the purified PLD enzyme and PC substrate in the assay buffer.
-
Add varying concentrations of this compound, VU0285655, or a vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 1-butanol to a final concentration of 1-2%.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).
-
Extract the lipids from the aqueous phase.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Visualize and quantify the amount of phosphatidylbutanol formed. If using a radiolabeled substrate, this can be done by autoradiography and scintillation counting.
Cellular PLD Activity Assay
This assay measures PLD activity within intact cells, providing a more physiologically relevant context.[3]
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
[3H]-palmitic acid or other suitable labeling agent
-
This compound and VU0285655
-
1-Butanol
-
Lysis buffer
-
Lipid extraction solvents
-
TLC plates and developing solvents
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Label the cellular phospholipids (B1166683) by incubating the cells with a suitable radioactive precursor, such as [3H]-palmitic acid, for several hours.
-
Wash the cells to remove unincorporated label.
-
Pre-treat the cells with various concentrations of this compound, VU0285655, or vehicle control for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., PMA, growth factors) in the presence of 1-butanol.
-
After the desired incubation time, terminate the reaction and lyse the cells.
-
Extract the lipids and analyze the formation of [3H]-phosphatidylbutanol by TLC as described in the in vitro assay.
Western Blot Analysis of Signaling Pathways
Western blotting is a standard technique to assess the phosphorylation status and expression levels of key proteins in signaling pathways affected by PLD inhibition.[5][6][7]
Materials:
-
Cell line of interest
-
This compound and VU0285655
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-mTOR, total mTOR, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, VU0285655, or vehicle control for the desired time and at the appropriate concentrations.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and VU0285655 are indispensable tools for dissecting the distinct roles of PLD1 and PLD2 in cellular physiology and pathology. Their high selectivity allows for targeted investigations into the specific signaling pathways regulated by each isoform. By employing the detailed experimental protocols outlined in this guide, researchers can generate robust and reproducible data to advance our understanding of PLD biology and its potential as a therapeutic target. The clear differences in their pharmacological profiles underscore the importance of selecting the appropriate inhibitor to address specific research questions.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring PLD Activity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: Genetic Knockdown of PLD1 versus VU0359595 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates a wide array of cellular processes, including cell proliferation, differentiation, migration, and vesicle trafficking. The central role of PLD1 in these pathways has made it an attractive target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
Researchers aiming to investigate the function of PLD1 and assess its therapeutic potential have two primary methods at their disposal: genetic knockdown of the PLD1 gene and pharmacological inhibition with small molecules. This guide provides a comprehensive comparison of these two approaches, focusing on genetic knockdown, commonly achieved through small interfering RNA (siRNA), and treatment with the highly selective PLD1 inhibitor, VU0359595.
This guide will delve into the quantitative differences in their effects on cellular signaling and function, provide detailed experimental protocols for their application, and discuss the inherent advantages and limitations of each method.
Quantitative Comparison of Effects
A direct, side-by-side quantitative comparison of PLD1 knockdown and this compound treatment in the same experimental system is essential for understanding the nuances of these two approaches. While comprehensive data from a single study is limited, we can synthesize findings from various reports to draw meaningful comparisons.
| Parameter | Genetic Knockdown (siRNA) | This compound Treatment | Key Considerations |
| PLD1 Activity Inhibition | Typically achieves 70-95% reduction in PLD1 protein expression, leading to a significant decrease in PLD1 activity.[1] | Potent and selective inhibitor with an IC50 of 3.7 nM for PLD1.[2] Can achieve near-complete inhibition of PLD1 enzymatic activity at appropriate concentrations. | Knockdown efficiency can vary depending on cell type and transfection efficiency. This compound provides acute and dose-dependent inhibition. |
| Selectivity | Highly specific to PLD1, assuming well-designed siRNA sequences with minimal off-target effects. | Over 1700-fold selectivity for PLD1 over its isoform PLD2 (IC50 of 6.4 µM).[2][3] | Off-target effects of siRNA are a possibility and should be controlled for. The broader off-target profile of this compound against other kinases is not extensively published. |
| Effect on Cell Proliferation | PLD1 knockdown has been shown to reduce cell proliferation in various cancer cell lines.[4] | This compound inhibits basal and growth factor-stimulated proliferation of astroglial cells and, in combination with other agents, can inhibit the proliferation of multiple myeloma cells.[3][4] | The magnitude of the effect can be cell-type dependent for both methods. |
| Effect on mTOR Signaling | Knockdown of PLD1 leads to a drastic inhibition of serum-stimulated S6K1 activation and 4E-BP1 hyperphosphorylation, key downstream effectors of mTOR.[5] | As a direct inhibitor of PLD1, this compound is expected to suppress mTOR signaling by blocking the production of PA, a known activator of mTOR. | Genetic knockdown provides insight into the long-term consequences of PLD1 absence on the mTOR pathway, while this compound reveals the effects of acute inhibition. |
| Temporal Control | Onset of effect is delayed (typically 24-72 hours) and the effect is prolonged, lasting for several days. | Rapid onset of action (minutes to hours) and the effect is reversible upon withdrawal of the compound. | The temporal difference is a critical consideration for experimental design, allowing for the study of both chronic and acute effects of PLD1 inhibition. |
| Compensatory Mechanisms | Long-term absence of PLD1 may lead to compensatory changes in gene expression, including the potential for altered expression of other signaling proteins like PLD2.[6][7] | Acute inhibition is less likely to induce long-term compensatory mechanisms. | The potential for cellular adaptation to PLD1 loss is a key difference between the two methods. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Protocols
Genetic Knockdown of PLD1 using siRNA
This protocol provides a general framework for siRNA-mediated knockdown of PLD1 in cultured cells. Optimization of siRNA concentration and transfection reagent is recommended for each cell line.
Materials:
-
PLD1-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX Transfection Reagent or similar.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
Cells to be transfected.
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well to be transfected, dilute 30-50 pmol of siRNA in 100 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complex mixture drop-wise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays.
-
Validation of Knockdown:
-
Harvest cells at the desired time point post-transfection.
-
Perform Western blot analysis to assess the level of PLD1 protein knockdown compared to cells transfected with non-targeting control siRNA. Use an antibody specific for PLD1 and a loading control (e.g., GAPDH or β-actin).
-
Pharmacological Inhibition with this compound
This protocol describes the treatment of cultured cells with this compound to acutely inhibit PLD1 activity.
Materials:
-
This compound (stock solution typically prepared in DMSO).
-
Complete cell culture medium.
-
Cells in culture.
Protocol:
-
Cell Culture: Culture cells to the desired confluency in their appropriate growth medium.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator. The incubation time will depend on the specific experiment and the desired outcome.
-
Downstream Analysis: Following incubation, proceed with the relevant cellular assays, such as a PLD activity assay, cell proliferation assay, or Western blot analysis of signaling pathways.
PLD Activity Assay
This is a general protocol for measuring PLD activity in cell lysates, which can be adapted for both PLD1 knockdown and this compound-treated cells.
Materials:
-
PLD activity assay kit (e.g., colorimetric or fluorometric).
-
Cell lysis buffer compatible with the assay kit.
-
Protein concentration assay (e.g., BCA assay).
-
Treated or transfected cells.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
PLD Activity Measurement:
-
Follow the manufacturer's instructions for the specific PLD activity assay kit. This typically involves incubating a standardized amount of cell lysate with a PLD substrate and then measuring the product (e.g., choline (B1196258) or a fluorescent derivative) over time.
-
-
Data Analysis: Calculate the PLD activity for each sample and normalize it to the protein concentration. Compare the PLD activity in the experimental groups (PLD1 knockdown or this compound-treated) to the respective control groups.
Conclusion
The choice between genetic knockdown of PLD1 and pharmacological inhibition with this compound depends on the specific research question and experimental context.
Genetic knockdown is an invaluable tool for studying the long-term consequences of PLD1 loss. It offers high specificity and can reveal adaptive and compensatory mechanisms within the cell. However, the delayed onset of action and the potential for off-target effects and incomplete knockdown are important considerations.
This compound treatment , on the other hand, provides a means for acute, dose-dependent, and reversible inhibition of PLD1 activity. Its high selectivity for PLD1 over PLD2 makes it a powerful tool for dissecting the immediate roles of PLD1 in cellular signaling. The primary limitation is the lack of extensive data on its broader off-target profile, and it does not allow for the study of long-term adaptive responses.
For a comprehensive understanding of PLD1 function, a combinatorial approach utilizing both genetic knockdown and pharmacological inhibition is often the most powerful strategy. This allows researchers to dissect the acute signaling roles of PLD1 from the chronic cellular adaptations that occur in its absence, providing a more complete picture of its biological significance and therapeutic potential.
References
- 1. PLD1 regulates adipogenic differentiation through mTOR - IRS-1 phosphorylation at serine 636/639 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PLD1 regulates mTOR signaling and mediates Cdc42 activation of S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PLD1 Inhibition by VU0359595: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0359595, a potent and selective Phospholipase D1 (PLD1) inhibitor, with other relevant PLD inhibitors. The information presented herein is supported by experimental data to assist researchers in evaluating its efficacy and potential applications.
Introduction to PLD1 and its Inhibition
Phospholipase D (PLD) enzymes, particularly the PLD1 isoform, are critical regulators of various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The primary function of PLD1 is to hydrolyze phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). Dysregulation of PLD1 activity has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling target for therapeutic intervention.
This compound has emerged as a highly potent and selective small molecule inhibitor of PLD1, demonstrating significant utility in preclinical research for dissecting the physiological and pathological roles of this enzyme.
Comparative Analysis of PLD Inhibitors
The inhibitory activity of this compound against PLD1 has been quantified and compared with other known PLD inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target(s) | In Vitro IC50 (PLD1) | In Vitro IC50 (PLD2) | Selectivity (PLD1 vs. PLD2) | Reference |
| This compound | PLD1 | 3.7 nM | 6,400 nM | >1700-fold | [1] |
| VU0155069 | PLD1 | 46 nM | 933 nM | ~20-fold | [2] |
| CAY10594 | PLD2 (also inhibits PLD1 at higher concentrations) | 5,100 nM | 140 nM | 0.027-fold (PLD2 selective) | [3][4] |
Data Summary: As illustrated in the table, this compound exhibits exceptional potency for PLD1 with an IC50 of 3.7 nM.[1] Its remarkable selectivity, over 1700-fold for PLD1 compared to PLD2, distinguishes it from other inhibitors and makes it an invaluable tool for specifically probing PLD1 function.[1] VU0155069 is another selective PLD1 inhibitor, though it is less potent and selective than this compound.[2] In contrast, CAY10594 is a potent inhibitor of PLD2 and shows significantly weaker activity against PLD1, highlighting the distinct pharmacological profiles of these compounds.[3][4]
Experimental Protocols
Accurate assessment of PLD1 inhibition is crucial for drug discovery and validation. The following is a detailed protocol for a common in vitro PLD activity assay.
In Vitro PLD1 Inhibition Assay using Amplex® Red
This enzyme-coupled assay provides a sensitive fluorometric method for measuring PLD activity.
Principle:
-
PLD1 hydrolyzes a phosphatidylcholine substrate to produce choline (B1196258).
-
Choline is then oxidized by choline oxidase to generate hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent resorufin, which can be quantified.
Materials:
-
Amplex® Red Phospholipase D Assay Kit (containing Amplex® Red reagent, HRP, choline oxidase, lecithin (B1663433) substrate, and reaction buffer)
-
Purified recombinant human PLD1 enzyme
-
This compound and other test inhibitors
-
DMSO (for dissolving inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Reconstitute HRP and choline oxidase according to the kit manufacturer's instructions.
-
Prepare a working solution of the lecithin substrate in the provided reaction buffer.
-
Prepare a 5X reaction buffer by diluting it to 1X with deionized water.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Create a serial dilution of the inhibitor in DMSO to achieve a range of desired concentrations for IC50 determination.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the 1X reaction buffer.
-
Add 1 µL of the serially diluted inhibitor solution (or DMSO for the control).
-
Add 10 µL of the purified PLD1 enzyme solution (concentration to be optimized for linear reaction kinetics).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the Amplex® Red reaction mixture containing Amplex® Red reagent, HRP, and choline oxidase in 1X reaction buffer according to the kit protocol.
-
Initiate the reaction by adding 70 µL of the Amplex® Red reaction mixture to each well.
-
Immediately start measuring the fluorescence intensity at 37°C in a microplate reader. Record measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing PLD1's Role: Signaling Pathways and Experimental Workflow
To better understand the context of PLD1 inhibition, the following diagrams illustrate the PLD1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: PLD1 Signaling Pathway.
Caption: In Vitro PLD1 Inhibition Assay Workflow.
Conclusion
The experimental data robustly confirms that this compound is a highly potent and selective inhibitor of PLD1. Its superior potency and selectivity over other compounds make it an exceptional chemical probe for investigating the specific roles of PLD1 in health and disease. The provided experimental protocol offers a reliable method for quantifying the inhibitory activity of this compound and other potential PLD1 inhibitors. The signaling pathway and workflow diagrams provide a clear visual representation of the biological context and experimental design, respectively. This guide serves as a valuable resource for researchers aiming to utilize this compound in their studies of PLD1-mediated cellular processes.
References
Navigating PLD1 Inhibition: A Comparative Analysis of VU0359595 and Alternative Modulators
For researchers, scientists, and drug development professionals, the selective inhibition of Phospholipase D1 (PLD1) presents a promising avenue for therapeutic intervention in a range of diseases, including cancer, diabetes, and neurodegenerative disorders. At the forefront of selective PLD1 inhibitors is VU0359595, a potent small molecule that has become a valuable tool in elucidating the physiological and pathological roles of this enzyme. This guide provides a comprehensive comparison of this compound with other notable PLD inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound distinguishes itself as a highly potent and selective inhibitor of PLD1, exhibiting an IC50 of 3.7 nM.[1][2] Its selectivity for PLD1 over its isoform, PLD2, is remarkable, with a reported IC50 for PLD2 of 6.4 μM, representing a selectivity of over 1700-fold.[1][2] This high degree of selectivity is critical for dissecting the specific functions of PLD1 in complex cellular signaling networks. In cellular assays, this compound has been shown to inhibit mitogen-stimulated PLD activity in a concentration-dependent manner and impede the proliferation of astroglial cells at nanomolar concentrations.[1][2][3]
Comparative Analysis of PLD Inhibitors
To provide a clear perspective on the performance of this compound, the following table summarizes its key quantitative data alongside other commonly used PLD inhibitors. This comparison includes isoform-selective and dual inhibitors to offer a broad overview of the available chemical tools.
| Compound Name | Target(s) | IC50 (PLD1) | IC50 (PLD2) | Selectivity (PLD1 vs. PLD2) | Reference |
| This compound | PLD1 | 3.7 nM | 6.4 µM | >1700-fold | [1][2] |
| VU0155069 | PLD1 | 46 nM | 933 nM | ~20-fold | [4] |
| FIPI | PLD1/PLD2 | 25 nM | 20 nM | Non-selective | |
| VU0364739 | PLD2 | 1,500 nM | 110 nM | ~14-fold (PLD2 selective) | [5][6] |
Visualizing the PLD1 Signaling Pathway and Experimental Workflow
To conceptualize the mechanism of action and the experimental approach to its analysis, the following diagrams illustrate the PLD1 signaling pathway and a typical workflow for dose-response curve analysis.
Experimental Protocols
Phospholipase D (PLD) Activity Assay (Amplex Red Assay)
This protocol is a common method for measuring PLD activity in a high-throughput format.
Materials:
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Phosphatidylcholine (PC) substrate
-
PLD1 enzyme (recombinant)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2)
-
96-well black, clear-bottom microplates
-
Test compounds (e.g., this compound) serially diluted in DMSO
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the Amplex Red reagent, HRP, and choline oxidase in the assay buffer according to the manufacturer's instructions.
-
Prepare the PC substrate by sonicating it in the assay buffer to form vesicles.
-
-
Compound Plating:
-
Add 1 µL of each serially diluted test compound to the wells of the 96-well plate. Include wells with DMSO only as a vehicle control.
-
-
Enzyme and Substrate Addition:
-
Add the PLD1 enzyme to each well.
-
Initiate the reaction by adding the PC substrate to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
-
Signal Detection:
-
Stop the reaction (optional, depending on the kit).
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity) and a known inhibitor or no-substrate control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[7][8]
-
Conclusion
References
- 1. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies [stacks.cdc.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dose-Response Data Analysis Workflow [cran.r-project.org]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Restoring PLD1 Function: A Comparative Guide to Overexpression and Pharmacological Inhibition
For researchers, scientists, and drug development professionals investigating the role of Phospholipase D1 (PLD1), this guide provides a comparative analysis of two key experimental approaches to rescue PLD1-deficient phenotypes: genetic overexpression and pharmacological inhibition using the selective inhibitor VU0359595.
This document summarizes quantitative data from a key study on PLD1 rescue, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of these methodologies. This guide is intended to aid in the design of rescue experiments and the interpretation of results in the context of PLD1-related research, particularly in oncology.
Performance Comparison: PLD1 Overexpression vs. This compound
A study on cervical cancer cells (CASKI) successfully demonstrated that re-introducing PLD1 via overexpression can rescue the phenotypes associated with PLD1 knockout, such as reduced proliferation, migration, and invasion.[1][2] The selective PLD1 inhibitor, this compound, has been shown to effectively inhibit PLD1 activity and impact PLD1-mediated cellular processes.[3][4]
The following tables present quantitative data from the PLD1 overexpression rescue experiment in PLD1-knockout cervical cancer cells and illustrate the known effects of this compound on PLD1 activity.
Table 1: Quantitative Data from PLD1 Overexpression Rescue Experiment in PLD1-Knockout Cervical Cancer Cells (CASKI)
| Cell Line | Phenotype | Metric | Result | Fold Change (vs. PLD1-KO) |
| Wild-Type (WT) | Proliferation | Doubling Time (hours) | ~35 | ~0.87 |
| PLD1-Knockout (PC-11) | Proliferation | Doubling Time (hours) | 40.11 ± 0.28 | 1.00 |
| PLD1 Rescue (PC11-PLD1) | Proliferation | Doubling Time (hours) | 35.05 ± 0.68 | ~0.87 |
| Wild-Type (WT) | Migration/Invasion | Relative Cell Number | High | N/A |
| PLD1-Knockout (PC-11) | Migration/Invasion | Relative Cell Number | Significantly Inhibited | N/A |
| PLD1 Rescue (PC11-PLD1) | Migration/Invasion | Relative Cell Number | Significantly Improved | N/A |
| Wild-Type (WT) | Cisplatin Sensitivity | IC50 (µg/mL) | High | N/A |
| PLD1-Knockout (PC-11) | Cisplatin Sensitivity | IC50 (µg/mL) | 22.25 ± 3.52 | 1.00 |
| PLD1 Rescue (PC11-PLD1) | Cisplatin Sensitivity | IC50 (µg/mL) | 40.20 ± 3.59 | ~1.81 |
Data extracted from a study on cervical cancer cells where PLD1 was knocked out using CRISPR/Cas9 and subsequently rescued by overexpressing PLD1.[1][2]
Table 2: In Vitro Activity of this compound
| Parameter | Value | Selectivity |
| IC50 for PLD1 | 3.7 nM | >1700-fold vs. PLD2 |
| IC50 for PLD2 | 6.4 µM |
This compound is a potent and highly selective inhibitor of PLD1.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PLD1 Knockout and Overexpression Rescue
This protocol is based on the methodology used in the study of PLD1 in cervical cancer cells.[1][2]
1. PLD1 Gene Knockout using CRISPR/Cas9:
-
Cell Line: CASKI (human cervical cancer cell line).
-
Technology: CRISPR/Cas9 genome editing.
-
Procedure:
-
Design and synthesize single guide RNAs (sgRNAs) targeting the PLD1 gene.
-
Co-transfect CASKI cells with the Cas9 nuclease and the selected sgRNAs.
-
Select and isolate single-cell clones.
-
Verify PLD1 knockout at the genomic and protein levels using DNA sequencing and Western blot analysis, respectively.
-
2. PLD1 Overexpression for Rescue:
-
Vector: A mammalian expression vector (e.g., pCMV3) containing the full-length human PLD1 cDNA. A control vector lacking the PLD1 insert should be used in parallel.
-
Transfection:
-
Plate the PLD1-knockout cells and allow them to adhere.
-
Transfect the cells with the PLD1 overexpression plasmid or the control vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
After 48-72 hours, select for successfully transfected cells using an appropriate antibiotic selection marker present on the vector (e.g., hygromycin).
-
Expand the antibiotic-resistant clones and verify PLD1 overexpression via qRT-PCR and Western blot.
-
3. Phenotypic Assays:
-
Proliferation Assay (CCK-8):
-
Seed an equal number of wild-type, PLD1-knockout, and PLD1-rescue cells into 96-well plates.
-
At various time points (e.g., 0, 24, 48, 72 hours), add CCK-8 solution to each well and incubate.
-
Measure the absorbance at 450 nm to determine the number of viable cells.
-
Calculate the cell doubling time based on the growth curves.
-
-
Migration and Invasion Assay (Matrigel Transwell Assay):
-
Use transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.
-
Seed cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a set period (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface.
-
Count the number of stained cells under a microscope.
-
Pharmacological Inhibition with this compound
This represents a general protocol for treating cells with this compound to assess its effect on a PLD1-dependent phenotype.
1. Cell Treatment:
-
Compound: this compound, a potent and selective PLD1 inhibitor.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Plate the cells of interest (e.g., wild-type cells exhibiting a PLD1-dependent phenotype).
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., in the nanomolar to low micromolar range) or vehicle control (DMSO). The final concentration of DMSO should be kept constant across all conditions.
-
Incubate the cells for the desired duration of the experiment.
-
2. Functional Assays:
-
Perform the same phenotypic assays as described for the overexpression rescue (e.g., proliferation, migration, invasion assays) to determine the effect of this compound on the cellular function of interest.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the PLD1 signaling pathway and the experimental workflows for the rescue experiments.
Caption: Simplified PLD1 signaling cascade.
Caption: Workflow for PLD1 rescue experiments.
References
- 1. Phospholipase D1 promotes cervical cancer progression by activating the RAS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D1 promotes cervical cancer progression by activating the RAS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of PLD1 Inhibition: A Comparative Guide to VU0359595 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two key methods for studying the function of Phospholipase D1 (PLD1): the selective chemical inhibitor VU0359595 and siRNA-mediated gene knockdown. This guide synthesizes experimental data to offer an objective comparison of their performance and includes detailed experimental protocols.
Phospholipase D1 (PLD1) is a critical enzyme in cellular signaling, playing a key role in processes such as membrane trafficking, cytoskeletal reorganization, and cell proliferation.[1][2] Understanding its function is paramount for elucidating disease mechanisms and developing novel therapeutics. Two powerful techniques to probe PLD1 function are the use of the selective inhibitor this compound and the application of small interfering RNA (siRNA) for gene silencing.
This compound is a potent and selective inhibitor of PLD1, with a reported IC50 of 3.7 nM and over 1700-fold selectivity for PLD1 over PLD2.[3] In contrast, siRNA technology allows for the targeted degradation of PLD1 mRNA, leading to a reduction in protein expression. Both methods aim to diminish PLD1 activity, but their mechanisms of action, timelines, and potential off-target effects differ, making a comparative understanding essential for robust experimental design.
Performance Comparison: this compound vs. PLD1 siRNA
The following table summarizes quantitative data from separate studies, illustrating the effects of this compound and PLD1 siRNA on PLD1 activity and downstream cellular processes. While no single study directly compares both agents, this synthesized data provides a valuable reference for their respective efficacies.
| Parameter | This compound | PLD1 siRNA | Reference |
| PLD1 Activity Inhibition | Reduces mitogen-stimulated PLD activity in a concentration-dependent manner. | Reduction of PLD1 expression by 85% in chromaffin and PC12 cells resulted in a strong inhibition of secretagogue-evoked PLD activation. | [1][4] |
| Effect on Cell Proliferation | Inhibits basal and FCS/IGF-1 stimulated proliferation of astroglial cells. | Not explicitly quantified in the provided search results. | [1][3] |
| Effect on Exocytosis | Treatment with PLD inhibitors significantly reduces fusion events in PC12 cells. | Reduction of endogenous PLD1 expression strongly inhibited secretagogue-evoked PLD activation, a key step in exocytosis. | [4][5] |
| Effect on EGF Internalization | Not explicitly quantified in the provided search results. | Knockdown of PLD1 and PLD2 resulted in a significant increase in EGF internalization (163.7 ± 60.1% vs. control). | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated.
Caption: Phospholipase D1 (PLD1) Signaling Pathway.
Caption: Cross-Validation Experimental Workflow.
Experimental Protocols
This compound Treatment
A general protocol for treating cells with this compound is as follows. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, such as western blotting, cell proliferation assays, or functional assays.
siRNA-Mediated Knockdown of PLD1
The following is a general protocol for siRNA transfection. Optimization of siRNA concentration, transfection reagent, and incubation time is crucial for achieving efficient knockdown with minimal off-target effects.
-
Cell Seeding: Seed cells in antibiotic-free medium 24 hours prior to transfection to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute the PLD1-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or complete medium (depending on the transfection reagent's protocol).
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for measuring knockdown and the resulting phenotype will vary.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.
-
Functional Assays: Perform functional assays to assess the phenotypic consequences of PLD1 knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospholipase D1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
VU0359595: A Potent and Highly Selective PLD1 Inhibitor with a Focused Profile
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. This guide provides a comparative analysis of VU0359595, a potent inhibitor of Phospholipase D1 (PLD1), against other major phospholipase families.
This compound has emerged as a critical tool for dissecting the cellular functions of PLD1. Its high potency and remarkable selectivity for PLD1 over its closely related isoform, PLD2, have been well-documented.[1][2] This guide will summarize the existing data on this compound's specificity and provide detailed experimental protocols for assessing its activity against other key phospholipases, namely Phospholipase A2 (PLA2) and Phospholipase C (PLC).
Comparative Specificity of this compound
The primary characteristic of this compound is its exceptional selectivity for PLD1. In vitro biochemical assays have demonstrated that this compound inhibits PLD1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, while its activity against PLD2 is significantly weaker, requiring micromolar concentrations for inhibition.[1] This represents a greater than 1700-fold selectivity for PLD1 over PLD2.[1][2]
| Enzyme Target | IC50 | Fold Selectivity (PLD1 vs. PLD2) |
| Phospholipase D1 (PLD1) | 3.7 nM[1] | >1700-fold[1][2] |
| Phospholipase D2 (PLD2) | 6.4 µM[1] | |
| Phospholipase A2 (PLA2) | No publicly available data | Not Applicable |
| Phospholipase C (PLC) | No publicly available data | Not Applicable |
A critical review of the current literature reveals a lack of publicly available data on the direct testing of this compound against other major phospholipase families, such as PLA2 and PLC. Therefore, a comprehensive specificity profile beyond the PLD family cannot be definitively established at this time.
Experimental Protocols for Determining Phospholipase Specificity
To ascertain the specificity of an inhibitor like this compound, a series of in vitro enzyme activity assays are typically performed. Below are detailed methodologies for key experiments to determine the inhibitory activity against PLD, PLA2, and PLC.
Phospholipase D (PLD) Activity Assay
This assay measures the transphosphatidylation activity of PLD, a reaction in which the phosphatidyl group of a substrate is transferred to a primary alcohol.
Experimental Workflow:
Methodology:
-
Substrate Preparation: Small unilamellar vesicles are prepared by sonication, containing phosphatidylcholine (PC), a trace amount of radiolabeled [3H]dipalmitoyl-PC, phosphatidylethanolamine (PE), and phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Reaction Mixture: The reaction is initiated by adding purified PLD1 or PLD2 enzyme to an assay buffer containing the substrate vesicles, this compound at various concentrations (or DMSO as a vehicle control), and a primary alcohol such as ethanol.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 20-30 minutes.
-
Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol/HCl solution. Lipids are then extracted.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spot corresponding to the radiolabeled transphosphatidylation product (e.g., [3H]phosphatidylethanol) is scraped and quantified using liquid scintillation counting.
-
Data Analysis: The amount of product formed is compared between the inhibitor-treated and control samples to determine the percent inhibition and calculate the IC50 value.
Phospholipase A2 (PLA2) Activity Assay
This assay measures the hydrolysis of the sn-2 fatty acyl bond of a phospholipid substrate.
Methodology:
-
Substrate Preparation: A fluorescently labeled phospholipid substrate, such as 1-palmitoyl-2-(6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl)-sn-glycero-3-phosphocholine (NBD-C6-HPC), is used.
-
Reaction Mixture: The assay is performed in a microplate format. Purified PLA2 enzyme is added to an assay buffer containing the fluorescent substrate and this compound at various concentrations or a vehicle control.
-
Incubation and Measurement: The reaction is incubated at 37°C, and the increase in fluorescence intensity is monitored over time using a fluorescence plate reader. The cleavage of the fluorescent fatty acid from the phospholipid results in an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibitory effect of this compound is calculated by comparing the reaction rates in the presence and absence of the compound.
Phospholipase C (PLC) Activity Assay
This assay measures the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Methodology:
-
Substrate Preparation: A radiolabeled substrate, [3H]phosphatidylinositol 4,5-bisphosphate ([3H]PIP2), is used.
-
Reaction Mixture: Purified PLC enzyme is added to an assay buffer containing the [3H]PIP2 substrate, this compound at various concentrations, or a vehicle control.
-
Incubation: The reaction is incubated at 37°C for a specified time, typically 15-30 minutes.
-
Reaction Termination and Phase Separation: The reaction is stopped by the addition of chloroform/methanol, leading to the separation of aqueous and organic phases.
-
Analysis: The water-soluble product, [3H]inositol trisphosphate ([3H]IP3), partitions into the upper aqueous phase. An aliquot of the aqueous phase is removed, and the radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]IP3 produced is a measure of PLC activity. The inhibitory effect is determined by comparing the activity in the presence of this compound to the control.
Signaling Pathways of Phospholipases
The high specificity of this compound for PLD1 allows researchers to selectively probe its role in various signaling cascades, distinct from those initiated by other phospholipases.
Phospholipase D (PLD) Signaling
PLD hydrolyzes phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a key second messenger that can activate a variety of downstream effectors, including mTOR (mammalian target of rapamycin) and Raf-1 kinase, and can also be converted to diacylglycerol (DAG) or lysophosphatidic acid (LPA), each with their own signaling roles.
Phospholipase A2 (PLA2) Signaling
PLA2 enzymes hydrolyze the sn-2 position of membrane phospholipids (B1166683) to produce arachidonic acid (AA) and lysophospholipids. AA is a precursor for the synthesis of a wide range of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.
Phospholipase C (PLC) Signaling
PLC enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
References
A Comparative Guide to Small Molecule Inhibitors of Phospholipase D1 and the KCC2 Transporter
This guide provides a detailed comparison of small molecule inhibitors for two distinct molecular targets: Phospholipase D1 (PLD1), for which VU0359595 is a known inhibitor, and the K-Cl Cotransporter 2 (KCC2), a key neuronal ion transporter. While the initial query focused on alternatives to this compound, the broader context of neurological research often involves the modulation of targets like KCC2. Therefore, this document is structured into two main sections to provide comprehensive information for researchers interested in either PLD1 or KCC2 inhibition.
All quantitative data are summarized in tables for straightforward comparison. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized using the DOT language for Graphviz.
Section 1: Alternatives to this compound for Phospholipase D1 (PLD1) Inhibition
This compound is a potent and highly selective inhibitor of Phospholipase D1 (PLD1), an enzyme involved in numerous cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. PLD1 catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA). Its isoform, PLD2, shares structural homology, making isoform selectivity a critical parameter for inhibitor development. This section compares this compound with other small molecule inhibitors of PLD1.
Quantitative Comparison of PLD1 Inhibitors
The following table summarizes the in vitro potency and isoform selectivity of various PLD1 inhibitors.
| Compound | PLD1 IC₅₀ (nM) | PLD2 IC₅₀ (nM) | Selectivity (PLD2/PLD1) | Reference |
| This compound | 3.7 | 6,400 | >1700-fold | [1] |
| VU0155069 | 46 | 933 | ~20-fold | [2] |
| ML299 | 6 | 20 | ~3.3-fold (Dual Inhibitor) | [3] |
| ML298 | >20,000 | 355 | PLD2 Selective | |
| Halopemide | 21 | 300 | ~14-fold | [4] |
PLD1 Signaling Pathway
The following diagram illustrates the central role of PLD1 in cellular signaling cascades. Activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) can stimulate PLD1 activity through various mediators like small GTPases (e.g., ARF, RhoA) and Protein Kinase C (PKC). The product of PLD1 activity, phosphatidic acid (PA), acts as a critical second messenger, influencing downstream pathways such as mTOR signaling, which is crucial for cell growth and proliferation.
Experimental Protocols
This is a fluorescence-based coupled enzymatic assay to measure PLD activity in vitro.[5][6]
Principle: PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid and choline (B1196258). Choline is then oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin, which can be measured fluorometrically.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 1X Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 8.0).
-
Prepare a stock solution of Amplex® Red reagent (e.g., 10 mM in DMSO).
-
Prepare stock solutions of HRP (e.g., 10 U/mL in 1X Reaction Buffer) and choline oxidase (e.g., 20 U/mL in 1X Reaction Buffer).
-
Prepare a stock solution of the PLD substrate, phosphatidylcholine (lecithin) (e.g., 10 mM).
-
-
Assay Procedure:
-
Prepare a working solution containing the Amplex® Red reagent (final concentration 50-100 µM), HRP (final concentration 1-2 U/mL), choline oxidase (final concentration 0.1-0.2 U/mL), and lecithin (B1663433) (final concentration 0.5 mM) in 1X Reaction Buffer.
-
To the wells of a 96-well black microplate, add the test compounds (PLD inhibitors) at various concentrations.
-
Add the purified PLD enzyme or cell lysate containing PLD to the wells.
-
Initiate the reaction by adding the Amplex® Red working solution to each well.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
Calculate the percent inhibition of PLD activity for each compound concentration relative to a vehicle control and determine the IC₅₀ value.
-
Section 2: Small Molecule Inhibitors of the KCC2 Transporter
The K⁺-Cl⁻ cotransporter 2 (KCC2) is a neuron-specific transporter crucial for establishing the low intracellular chloride concentration required for fast hyperpolarizing GABAergic and glycinergic inhibition in the mature central nervous system. Its dysfunction is implicated in various neurological disorders, including epilepsy and neuropathic pain. This section compares available small molecule inhibitors of KCC2.
Quantitative Comparison of KCC2 Inhibitors
The following table summarizes the potency of various KCC2 inhibitors and their selectivity against the related Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1).
| Compound | KCC2 IC₅₀ | NKCC1 Inhibition | Selectivity (vs. NKCC1) | Reference |
| VU0240551 | 560 nM | Minimally affected at 10 µM | >100-fold | [3][7][8] |
| VU0463271 | 61 nM | Potent inhibitor of all KCCs | Pan-KCC inhibitor | [5][7] |
| R-(+)-DIOA | Micromolar range | Also inhibits NKCC1 | Low, species-specific | [8][9] |
| Furosemide | 100 µM - 1 mM | Potent NKCC1 inhibitor | Low | [8] |
| Bumetanide | 100 µM - 1 mM | Potent NKCC1 inhibitor | Low | [8] |
Regulation of KCC2 Activity
KCC2 function is tightly regulated by phosphorylation and dephosphorylation events. The WNK-SPAK/OSR1 kinase cascade phosphorylates KCC2, leading to its inhibition. Conversely, protein phosphatases dephosphorylate KCC2, promoting its activity and chloride extrusion. This dynamic regulation is critical for maintaining neuronal chloride homeostasis.
Experimental Protocols
This is a high-throughput fluorescence-based assay used to screen for KCC2 modulators.[10][11]
Principle: KCC2 can transport thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺). Cells expressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye. The addition of extracellular Tl⁺ leads to its influx through KCC2, causing an increase in fluorescence. KCC2 inhibitors block this influx, resulting in a reduced fluorescence signal.
Detailed Methodology:
-
Cell Culture:
-
Plate HEK-293 cells stably expressing KCC2 in a 384-well, black-walled microplate.
-
-
Dye Loading:
-
Prepare a loading buffer containing a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (KCC2 inhibitors) in a chloride-free buffer.
-
Add the compound solutions to the wells of the microplate.
-
-
Thallium Influx Measurement:
-
Prepare a stimulus buffer containing Tl⁺ and Cl⁻.
-
Use a fluorescent imaging plate reader (FLIPR) to measure the baseline fluorescence.
-
Add the Tl⁺ stimulus buffer to the wells to initiate the transport.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the rate of Tl⁺ influx from the slope of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration compared to a vehicle control and calculate the IC₅₀ value.
-
This technique measures the reversal potential of GABA-A receptor-mediated currents (EGABA) to assess KCC2 function in neurons while maintaining the endogenous intracellular chloride concentration.[12]
Principle: Gramicidin (B1672133) forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell without disrupting the intracellular chloride concentration, which is maintained by transporters like KCC2. An effective KCC2 inhibitor will lead to chloride accumulation inside the neuron, causing a depolarizing (positive) shift in EGABA.
Detailed Methodology:
-
Solution Preparation:
-
External Solution: Prepare an artificial cerebrospinal fluid (aCSF) containing standard physiological ion concentrations.
-
Pipette Solution: Prepare a pipette solution with a CsCl or KCl base and include gramicidin (e.g., 20-50 µg/mL). First, dissolve gramicidin in DMSO to make a stock solution, then dilute it into the pipette solution and sonicate briefly.
-
-
Recording Setup:
-
Obtain whole-cell recordings from neurons in brain slices or primary culture using the gramicidin-perforated patch-clamp technique.
-
After establishing a giga-ohm seal, monitor the access resistance until it stabilizes (typically 15-40 minutes), indicating successful membrane perforation by gramicidin.
-
-
EGABA Measurement:
-
In voltage-clamp mode, hold the neuron at various potentials (e.g., in 10 mV steps from -80 mV to -30 mV).
-
Locally apply a GABA-A receptor agonist (e.g., GABA or muscimol) via a puff pipette at each holding potential and record the resulting current.
-
Plot the peak current amplitude against the holding potential (I-V curve). The voltage at which the current reverses direction (crosses the x-axis) is the EGABA.
-
-
Pharmacology:
-
Establish a stable baseline EGABA.
-
Bath-apply the KCC2 inhibitor of interest (e.g., VU0240551) to the external solution.
-
After a sufficient incubation period, repeat the EGABA measurement.
-
A positive shift in EGABA indicates inhibition of KCC2-mediated chloride extrusion.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Invitrogen Amplex Red Phospholipase D Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators. | Sigma-Aldrich [sigmaaldrich.com]
- 11. [Gramicidin perforated patch recording technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of VU0359595
For Immediate Reference: VU0359595 is intended for research use only and is not for human or veterinary use.[1] Proper disposal involves treating it as a hazardous chemical waste in accordance with local, state, and federal regulations. Personal protective equipment, including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for disposal and handling are based on the Safety Data Sheet (SDS) provided by chemical suppliers.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₅H₂₉BrN₄O₂ |
| Molecular Weight | 497.4 g/mol |
| Purity | ≥95% (mixture of diastereomers)[1] |
| Solubility (DMSO) | 5 mg/mL[1] |
| IC₅₀ for PLD1 | 3.7 nM[2] |
| IC₅₀ for PLD2 | 6.4 μM[2] |
| Storage Temperature | -20°C[2] |
| Stability | ≥ 4 years[1] |
Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste. Always adhere to the specific guidelines established by your institution and local environmental regulations.
Disposal Workflow
The following diagram outlines the general step-by-step process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Safety and Handling
Strict adherence to safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Key Safety Precautions
This diagram illustrates the essential safety measures to be taken when handling this compound.
Caption: Key safety precautions for handling this compound.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the handling and preparation of this compound for in vitro assays generally follow these steps:
-
Reconstitution : As this compound is typically supplied as a solid, it needs to be dissolved in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, with a solubility of up to 5 mg/mL.[1]
-
Stock Solution Preparation : Prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
Working Solution Preparation : Dilute the stock solution to the desired final concentration for your experiment using the appropriate cell culture medium or buffer. It is important to note that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in the assay should be kept low (typically <0.1%).
-
Storage of Solutions : Stock solutions should be stored at -20°C or -80°C to maintain stability.[2] MedChemExpress suggests that at -80°C, the stock solution is stable for 6 months, and at -20°C, for 1 month.[2]
Signaling Pathway
This compound is a potent and selective inhibitor of Phospholipase D1 (PLD1).[2] PLD enzymes are involved in numerous cellular processes by catalyzing the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical second messenger that can activate a variety of downstream signaling proteins. By inhibiting PLD1, this compound can modulate these signaling pathways.
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on PLD1.
References
Comprehensive Safety and Handling Guide for VU0359595
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of VU0359595, a potent and selective phospholipase D1 (PLD1) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Immediate Precautions
This compound should be handled as a potentially hazardous compound.[1] While a specific, comprehensive toxicological profile may not be available, it is crucial to treat this and any novel research compound with a high degree of caution.[2] Assume the substance may be toxic, and could cause skin, eye, and respiratory irritation.
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Unknown Long-Term Effects: As a research chemical, the full toxicological properties may not be fully understood.
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves frequently, especially if contamination is suspected. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front and tight-fitting cuffs is required. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are required for all handling procedures. A face shield should be worn over goggles when there is a risk of splashing. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator or a higher level of respiratory protection should be used when handling the solid compound outside of a containment system to prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
A step-by-step protocol for the safe handling of this compound is detailed below. All procedures involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a ventilated containment enclosure.
Experimental Protocol:
-
Preparation and Area Designation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before starting work.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Aliquoting (Solid Compound):
-
Perform all weighing and handling of the solid form of this compound within a chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
This compound is soluble in DMSO.[3]
-
Add the solvent to the vial containing the solid this compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Cell Culture and In Vitro Assays:
-
When adding this compound solutions to cell cultures or assays, use appropriate pipetting techniques to avoid aerosols and splashes.
-
All cell culture manipulations involving this compound should be conducted in a biological safety cabinet.
-
-
Decontamination and Cleanup:
-
After each procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, gowns, bench paper, and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Empty Containers:
-
Waste Disposal:
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
